Product packaging for Batilol(Cat. No.:CAS No. 68990-53-4)

Batilol

Cat. No.: B3428702
CAS No.: 68990-53-4
M. Wt: 344.6 g/mol
InChI Key: OGBUMNBNEWYMNJ-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Monoglycerides, also known as monoacylglycerols, are a class of glycerides composed of a glycerol molecule linked to a single fatty acid chain via an ester bond . They are structurally characterized by their amphiphilic nature, possessing a hydrophilic glycerol backbone and hydroxyl groups alongside a lipophilic fatty acid chain, making them powerful non-ionic surfactants . This fundamental structure underlies their significant research value in studying interfacial phenomena, membrane interactions, and lipid biochemistry. In scientific research, monoglycerides are indispensable for investigating emulsification processes and stabilization mechanisms in colloidal systems . Their unique ability to form various mesomorphic phases and gels in aqueous systems is a key area of study for developing novel drug delivery vehicles and understanding texturization in low-fat food models . Furthermore, specific medium-chain monoglycerides like monolaurin and monocaprin are of high interest for their potent antimicrobial, antifungal, and antiviral properties . Researchers utilize these compounds to probe their mechanism of action, which involves disrupting the lipid bilayers of microbial cell membranes, leading to cell lysis and death . Monoglycerides are also crucial metabolites in lipid digestion and energy metabolism, formed endogenously via the enzymatic hydrolysis of triglycerides by lipases . This makes them valuable tools for studying metabolic pathways. Our monoglycerides are produced to high levels of purity, with distilled grades achieving 90-95% monoglyceride content, and are available with varied fatty acid chain lengths and saturation levels to meet specific research needs . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H44O3 B3428702 Batilol CAS No. 68990-53-4

Properties

IUPAC Name

3-octadecoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21-23H,2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBUMNBNEWYMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047799
Record name 3-(Octadecyloxy)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Glistening solid; [Merck Index] White powder; [MSDSonline]
Record name Batyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8312
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

544-62-7, 68990-53-4
Record name Batyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=544-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Batilol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BATYL ALCOHOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284200
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BATYL ALCOHOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8716
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Propanediol, 3-(octadecyloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycerides, C14-22 mono-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-(Octadecyloxy)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycerides, C14-22 mono
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.066.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Batilol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.068
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BATILOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39YR661C4U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis Methodologies and Process Engineering of Monoglycerides

Chemical Synthesis Routes

Chemical synthesis remains the cornerstone of large-scale monoglyceride production due to its relatively low cost and high reaction rates. The choice between glycerolysis and esterification often depends on the availability and cost of the starting materials—oils and fats (triacylglycerols) or free fatty acids.

Glycerolysis is a transesterification reaction where triacylglycerols (fats and oils) or fatty acid methyl esters (FAMEs) react with glycerol (B35011) to produce a mixture of monoglycerides, diglycerides, and unreacted triacylglycerols. The reaction equilibrium can be shifted towards the formation of monoglycerides by using an excess of glycerol. This process can be catalyzed by either acids or bases.

Acid catalysts, such as sulfuric acid and phosphoric acid, can be used to promote the glycerolysis reaction. researchgate.net The mechanism involves the protonation of the carbonyl oxygen of the ester group in the triacylglycerol, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the hydroxyl groups of glycerol. While effective, acid-catalyzed glycerolysis can sometimes lead to the formation of byproducts and may require higher temperatures and pressures to achieve desirable reaction rates. rsc.org The use of solid acid catalysts, such as tungstated zirconia and various zeolites, has been explored to overcome some of the drawbacks associated with homogeneous mineral acids, offering advantages like easier separation and potential for reuse. google.com

Base-catalyzed glycerolysis is the more common industrial method for monoglyceride synthesis. scispace.com Common homogeneous catalysts include sodium hydroxide (NaOH) and potassium hydroxide (KOH). researchgate.net The reaction proceeds through the formation of a glyceroxide ion, a potent nucleophile, which then attacks the carbonyl carbon of the triacylglycerol. This pathway generally offers faster reaction rates at lower temperatures compared to acid catalysis. scispace.com The choice of catalyst can influence the product distribution, with NaOH often cited as being highly effective. researchgate.net Heterogeneous base catalysts, such as magnesium oxide (MgO) and calcium oxide (CaO), are also utilized to simplify catalyst removal from the product mixture. researchgate.net

The yield of monoglycerides and the selectivity of the glycerolysis reaction are highly dependent on several key process parameters, including temperature, catalyst concentration, and the molar ratio of reactants.

Temperature: Generally, an increase in temperature accelerates the reaction rate. However, excessively high temperatures (above 250°C) can lead to undesirable side reactions, such as dehydration and polymerization, resulting in darker colored products with off-flavors. orientjchem.org For base-catalyzed reactions, temperatures are typically maintained between 220-250°C. researchgate.net Lower temperature processes, sometimes employing a solvent to improve miscibility, have been developed to enhance product quality, achieving high yields of monoglycerides at temperatures between 35-55°C. researchgate.net

Catalyst Concentration: The concentration of the catalyst plays a crucial role in the reaction kinetics. An increase in catalyst concentration generally leads to a higher reaction rate. For instance, in NaOH-catalyzed glycerolysis, increasing the catalyst concentration can significantly boost the formation of monoglycerides. However, an excessive amount of catalyst can promote the formation of soaps, which can complicate the purification process. vapourtec.com Optimal catalyst concentrations are typically in the range of 0.1% to 1.0% by weight of the oil or fat.

Molar Ratio of Glycerol to Triacylglycerol: The stoichiometry of the glycerolysis reaction dictates that an excess of glycerol is required to shift the equilibrium towards the production of monoglycerides. Molar ratios of glycerol to triacylglycerol typically range from 2:1 to 6:1. nih.govnih.gov Increasing the glycerol ratio generally enhances the monoglyceride yield up to a certain point, beyond which the effect may plateau. A higher glycerol content helps to ensure the conversion of diglycerides to monoglycerides. researchgate.net

Catalyst TypeCatalystTemperature (°C)Glycerol:Oil Molar RatioReaction TimeMonoglyceride (MG) Yield (%)Diglyceride (DG) Yield (%)Reference
BaseNaOH555:11.5 h>80N/A researchgate.net
BaseKOH1503:11 h71.3514.20 researchgate.net
Heterogeneous BaseZinc Glycerolate2406:12 h49N/A nih.gov
Heterogeneous BaseMgO220-2502:1 to 6:12 hup to 77N/A nih.gov

An alternative route to monoglycerides is the direct esterification of fatty acids with glycerol. This reaction produces water as a byproduct, which must be removed to drive the reaction towards completion. This method is particularly useful when free fatty acids are readily available as a feedstock.

Direct esterification is typically carried out at elevated temperatures, often under vacuum, to facilitate the removal of water. The reaction can be catalyzed by various acid catalysts. The product of this reaction is a mixture of mono-, di-, and triglycerides, along with unreacted starting materials. The composition of the final product can be controlled by adjusting the molar ratio of the reactants and other process conditions. For example, using a large excess of glycerol favors the formation of monoglycerides.

Commonly used catalysts include strong mineral acids like sulfuric acid, as well as solid acid catalysts such as p-toluenesulfonic acid (p-TSA) and various metal salts like zinc chloride (ZnCl2). scispace.comfrontiersin.org The use of heterogeneous catalysts is advantageous as it simplifies the purification of the final product. Research has shown that under optimized conditions, high conversions of fatty acids and high selectivity for monoglycerides can be achieved. For instance, the esterification of stearic acid with glycerol using a solid acid catalyst has been reported to achieve a stearic acid conversion of 98% with a 91% selectivity for glycerol monostearate. asianpubs.org

Fatty AcidCatalystTemperature (°C)Glycerol:Fatty Acid Molar RatioReaction TimeMonoglyceride (MG) Yield (%)Reference
Lauric Acidp-TSA1301:16 h60.34 orientjchem.org
Stearic AcidH₃PW₁₂O₄₀/MCM-411606:16 h91 (selectivity) asianpubs.org
Oleic AcidZrO₂-SiO₂-Me&Et-PhSO₃H1601:14 h59.4 (selectivity) frontiersin.org
Waste Fatty AcidsZnCl₂1951:1N/Aup to 99 (total glycerides) semanticscholar.org

Esterification of Fatty Acids with Glycerol

Catalysis in Esterification Reactions

The synthesis of monoglycerides through the direct esterification of fatty acids with glycerol is a prominent method that relies heavily on effective catalysis to achieve high conversion and selectivity. A variety of catalysts, including homogeneous and heterogeneous acid and base catalysts, have been employed to facilitate this reaction.

Homogeneous base catalysts, such as sodium hydroxide (NaOH) and potassium hydroxide (KOH), are effective in promoting the esterification reaction at lower temperatures compared to their acid counterparts. usamvcluj.ro However, their use can lead to challenges in product separation and potential soap formation. researchgate.net

Heterogeneous acid catalysts offer advantages in terms of catalyst recovery and reuse. Sulfonated carbon materials have demonstrated high activity and selectivity for monoglyceride production from the esterification of glycerol with lauric and oleic acids. These catalysts have been shown to outperform traditional zeolites like H–Y and H-ZSM-5, as well as liquid sulfuric acid (H₂SO₄), yielding monoglyceride selectivity of 70–80% at fatty acid conversion levels of 80–95%. abo.fi The effectiveness of these sulfonated carbon catalysts is attributed to the presence of –SO₃H groups and is influenced by the catalyst's pore structure and surface hydrophilicity. abo.fi

Metal-organic frameworks (MOFs) have also been investigated as catalysts for this process. For instance, a tin-organic framework catalyst has been used for the esterification of oleic acid with glycerol at a relatively low temperature of 150 °C. researchgate.net

The choice of catalyst significantly impacts the reaction conditions and the resulting product distribution. Key parameters influenced by the catalyst include reaction temperature, reaction time, and the molar ratio of fatty acid to glycerol. abo.fi

Table 1: Comparison of Catalysts in the Esterification of Fatty Acids with Glycerol for Monoglyceride Synthesis

Catalyst Type Specific Catalyst Example Fatty Acid Temperature (°C) Reaction Time (h) Fatty Acid Conversion (%) Monoglyceride Selectivity (%) Source
Heterogeneous Acid Sulfonated Carbon Lauric Acid 100-125 7-24 80-95 70-80 abo.fi
Heterogeneous Acid Sulfonated Carbon Oleic Acid 100-125 7-24 80-95 70-80 abo.fi
Heterogeneous Acid Tin-Organic Framework Oleic Acid 150 - - - researchgate.net
Homogeneous Base NaOH, KOH Various Lower than acid catalysts - - - usamvcluj.ro

Transesterification Reactions for Monoglyceride Production

Transesterification is a widely utilized and economically significant method for the industrial production of monoglycerides. This process typically involves the reaction of triglycerides (fats and oils) with an excess of an alcohol, such as glycerol (glycerolysis) or a lower alcohol like ethanol (ethanolysis), in the presence of a catalyst. usamvcluj.rojst.go.jp

During glycerolysis, triglycerides react with glycerol, leading to a mixture of monoglycerides, diglycerides, and unreacted triglycerides. taylorandfrancis.com This reaction can be catalyzed by strong bases, which accelerate the process at high temperatures, typically between 200-260°C. jst.go.jp However, this high-temperature chemical process can have drawbacks, including high energy consumption and the potential for producing lower quality products. jst.go.jpresearchgate.net

Base catalysts, such as sodium hydroxide (NaOH) and potassium hydroxide (KOH), generally exhibit higher catalytic activity in transesterification compared to acid or enzymatic catalysts. usamvcluj.ro The transesterification process is a series of reversible reactions where triglycerides are sequentially converted to diglycerides, then to monoglycerides, and finally to glycerol, with the release of fatty acid esters in each step. taylorandfrancis.com

Ethanolysis, another form of transesterification, involves the reaction of triglycerides with ethanol. This method is considered advantageous for producing food-grade monoglycerides as ethanol is non-toxic. jst.go.jp The reaction can be catalyzed by bases or lipase (B570770) enzymes. jst.go.jp

Synthesis Using Protected Glycerol Intermediates

An alternative and highly selective route for synthesizing monoglycerides involves the use of protected glycerol intermediates. This method circumvents the formation of complex mixtures of mono-, di-, and triglycerides often encountered in direct glycerolysis or esterification. The strategy involves protecting two of the hydroxyl groups on the glycerol molecule, leaving a single hydroxyl group available for esterification with a fatty acid or its derivative.

A common protecting group for glycerol is acetone, which reacts with glycerol to form 1,2-O-isopropylidene glycerol (also known as solketal). researchgate.net This protected intermediate has a free primary hydroxyl group at the sn-3 position, which can then be selectively esterified. Following the esterification step, the protecting group is removed under acidic conditions to yield the monoglyceride. researchgate.net

This synthetic pathway offers a high degree of control and can be used to produce specific monoglyceride isomers. The transesterification of fatty acid methyl esters with protected glycerol, followed by deprotection using an acid resin like Amberlyst-15, is one such application of this methodology. researchgate.netresearchgate.net This approach allows for the synthesis of monoglycerides under milder conditions compared to traditional high-temperature glycerolysis.

Continuous Production Systems for Monoglycerides

To meet industrial demand, the continuous production of monoglycerides is a critical area of process engineering. insightsociety.org Reactive distillation is a promising technology for the continuous esterification of fatty acids with glycerol. This process integrates reaction and separation into a single unit, which can improve efficiency by continuously removing a byproduct, such as water, thereby driving the reaction towards completion. insightsociety.org

In the context of monoglyceride production from palm fatty acid distillate (PFAD) and glycerol, simulations have shown that operating a reactive distillation column under vacuum pressure is preferable to atmospheric pressure. insightsociety.orgresearchgate.net Vacuum operation prevents the thermal degradation or cracking of the carbon chains in the monoglycerides, which can occur at the high temperatures required for atmospheric distillation. insightsociety.orgresearchgate.net For instance, operating at a vacuum pressure of 0.05 bar can significantly lower the reaction product temperature. insightsociety.org To achieve high-purity monoglycerides, a multi-column system, where further separation is conducted downstream of the reactive distillation column, has been found to be more energy-efficient. insightsociety.org

Another intensified reactor technology that has been explored for continuous monoglyceride synthesis is the spinning disc reactor (SDR). acs.org The SDR enhances mass transfer in the biphasic liquid-liquid reaction between immiscible glycerol and palm oil by creating a high-shear environment and a thin liquid film. acs.org This improved micromixing leads to a significantly higher yield efficiency of monoglycerides compared to conventional mechanically stirred reactors and other intensified reactors like high-shear mixers. acs.org

Table 2: Comparison of Reactor Technologies for Continuous Monoglyceride Production

Reactor Type Key Feature Advantage Finding Source
Reactive Distillation Column Integration of reaction and separation Continuous removal of byproducts Vacuum operation is preferred to prevent product degradation. insightsociety.orgresearchgate.net
Spinning Disc Reactor (SDR) High shear, thin liquid film Enhanced micromixing and mass transfer Achieves a significantly higher yield efficiency compared to conventional reactors. acs.org

Enzymatic Synthesis Approaches

Enzymatic methods for monoglyceride synthesis present a green alternative to chemical processes, offering milder reaction conditions and higher specificity, which can lead to purer products with fewer byproducts. researchgate.net Lipases are the primary enzymes employed for this purpose, catalyzing reactions such as esterification and glycerolysis.

Lipase-Catalyzed Glycerolysis

Lipase-catalyzed glycerolysis involves the reaction of triglycerides with glycerol to produce a mixture of monoglycerides and diglycerides. nih.govnih.gov This enzymatic approach avoids the high temperatures and harsh chemical catalysts used in traditional glycerolysis, thereby reducing energy consumption and minimizing the formation of undesirable byproducts. researchgate.netnih.gov

A variety of lipases have been screened for their efficacy in producing monoglycerides and diglycerides from oils like soybean oil. nih.gov Immobilized lipases are often preferred as they can be easily recovered and reused. The choice of lipase, enzyme load, molar ratio of glycerol to oil, and water content are critical parameters that influence the yield and composition of the product mixture. nih.gov For example, using lipase from Candida antarctica B, productions of 45-48% diglycerides and 28-30% monoglycerides have been achieved. nih.gov

Solvent-free systems are particularly attractive for industrial applications as they simplify downstream processing and reduce environmental impact. nih.govnih.gov In such systems, the reaction mixture can become solid, which poses challenges for industrial scale-up. researchgate.net To address the low solubility of glycerol in the oil phase, silica gel can be used to adsorb glycerol. researchgate.net

Following the enzymatic reaction, molecular distillation is often employed to separate and purify the monoglycerides from the resulting mixture of acylglycerols and fatty acids. nih.gov This technique is advantageous as it operates under low temperatures and without the need for additional solvents. nih.gov

Regioselective Lipase Applications (e.g., sn-1,3-selective lipases)

Lipases can exhibit regioselectivity, meaning they preferentially catalyze reactions at specific positions on the glycerol backbone. The sn-1,3-selective lipases are particularly useful in monoglyceride synthesis as they specifically hydrolyze or esterify the ester bonds at the sn-1 and sn-3 positions of a triglyceride, leaving the sn-2 position intact.

This regioselectivity can be exploited in several ways. For instance, in the ethanolysis of vegetable oils using an sn-1,3-selective lipase, the fatty acids at the sn-1 and sn-3 positions are transesterified with ethanol, leading to the formation of fatty acid ethyl esters and 2-monoglycerides. researchgate.net This provides a pathway for the synthesis of isomerically pure 2-monoglycerides.

Similarly, in glycerolysis reactions, the use of sn-1,3-selective lipases can be used to control the product distribution. These enzymes are instrumental in producing structured lipids and modifying the properties of fats and oils. The ability of lipases to function at the interface of a hydrophobic lipid substrate and a hydrophilic aqueous medium makes them well-suited for these applications. researchgate.net Furthermore, lipases can be employed for the stereoselective hydrolysis or acylation of various substrates, enabling the synthesis of chiral building blocks. mdpi.com

Immobilized Lipase Systems (e.g., Novozym 435, Candida antarctica B lipase)

Immobilized lipases are central to the enzymatic synthesis of monoglycerides, offering advantages such as ease of separation from the reaction mixture, enhanced stability, and potential for reuse. Among the most widely used and studied immobilized lipases for this purpose is Novozym 435, which is lipase B from Candida antarctica (CALB) immobilized on a macroporous acrylic resin. rsc.orgnih.gov CALB is recognized for its high efficiency, stability across a range of conditions, and broad substrate specificity, making it a versatile catalyst for esterification and transesterification reactions. nih.govfrontiersin.org

Novozym 435 has been extensively employed in the synthesis of various monoglycerides, including glyceryl monostearate (GMS). medcraveonline.com Its high selectivity often favors the formation of the sn-1(3) isomer of glyceryl monostearate. medcraveonline.com The efficiency of Novozym 435 is demonstrated in its ability to achieve high conversion rates in relatively short reaction times. For instance, in the esterification of stearic acid and glycerol, Novozym 435 can achieve approximately 82% reduction of stearic acid within 2 hours. medcraveonline.com

The performance of immobilized Candida antarctica B lipase is not limited to commercial preparations like Novozym 435. Studies have also explored indigenously immobilized CALB, which has shown competitive conversion rates in the synthesis of GMS. medcraveonline.com The choice of immobilization support and method can significantly influence the enzyme's activity, stability, and reusability. nih.govnih.gov

The table below summarizes the efficiency of different immobilized lipase systems in monoglyceride synthesis.

Lipase SystemSubstratesReaction TypeKey ParametersMonoglyceride Yield/ConversionReference
Novozym 435Stearic Acid, GlycerolEsterification60°C, 1:3 molar ratio (acid:glycerol), 20% w/w enzyme~82% stearic acid conversion in 2h medcraveonline.com
Indigenously Immobilized Candida antarctica B LipaseStearic Acid, GlycerolEsterificationtert-butyl alcohol solventExclusive production of monoglyceride medcraveonline.com
Novozym 435Biodiesel-derived crude glycerol, Soybean oilTransesterification/ Esterification65.2°C, 5.7:1 molar ratio (glycerol:oil), 12.7 wt% enzyme28.93% monoglyceride yield nih.gov
Lipase from Candida antarcticaOleic Acid, Isopropylidene glycerolEsterification-100% conversion researchgate.net
Biocatalyst Reusability and Stability in Monoglyceride Synthesis

A critical factor for the economic viability of enzymatic processes is the reusability and operational stability of the immobilized biocatalyst. nih.gov Immobilization prevents the enzyme from being consumed in the reaction and allows for its recovery and reuse over multiple cycles. utm.my Novozym 435, a robust commercial biocatalyst, has demonstrated excellent reusability in various esterification and transesterification reactions. rsc.orgnih.govscielo.br

Studies have shown that Novozym 435 can be reused for multiple cycles with minimal loss of activity. For example, in the solvent-free esterification of 2-ethyl hexanol and palmitic acid, Novozym 435 retained about 90% of its initial activity after 10 cycles. scielo.brresearchgate.net In another study, lipase immobilized on polydopamine-coated magnetic nanoparticles retained over 70% of its initial activity after 21 cycles. nih.gov The stability of the immobilized enzyme is influenced by the reaction conditions, including the solvent, temperature, and substrates. For instance, the use of solvent-free systems can contribute to maintaining high enzyme activity over repeated uses. scielo.br

The table below presents data on the reusability of immobilized lipases in various reaction systems.

Lipase SystemReactionNumber of CyclesRetained Activity (%)Reference
Novozym 435Esterification of 2-ethyl hexanol and palmitic acid (solvent-free)5~100% scielo.br
Novozym 435Esterification of 2-ethyl hexanol and palmitic acid (solvent-free)10~90% scielo.brresearchgate.net
Novozym 435Esterification of FFA with octanol7~100% nih.gov
Novozym 435Esterification of (S)-(-)-perillyl alcohol with octanoic acid10No loss of activity detected nih.gov
Lipase on polydopamine-coated magnetic nanoparticlesHydrolysis21>70% nih.gov
Lipase on modified PAN nanofibersHydrolysis1076% mdpi.com
Lipase on modified PAN nanofibersHydrolysis1561% mdpi.com
Candida Rugosa lipase on nanocelluloseHydrolysis7High reusability researchgate.net
Solvent-Free Enzymatic Synthesis

Performing enzymatic reactions in a solvent-free system offers several advantages, including reduced environmental impact, lower costs associated with solvent purchase and disposal, and often higher volumetric productivity. In the context of monoglyceride synthesis, solvent-free systems involve the direct reaction of glycerol with fatty acids or triglycerides.

Several studies have successfully demonstrated the synthesis of monoglycerides in the absence of organic solvents. For instance, the enzymatic esterification of oleic acid with glycerol in a solvent-free system has been optimized to achieve significant conversion. researchgate.net Similarly, the glycerolysis of anchovy oil using immobilized lipase in a solvent-free system has been shown to produce monoglycerides, with yields optimized through response surface methodology. nih.gov The synthesis of ethylene glycol monostearate has also been achieved with high conversions (around 100%) in a solvent-free system. researchgate.net

The table below provides examples of solvent-free enzymatic synthesis of monoglycerides and related esters.

LipaseSubstratesKey ParametersProduct Yield/ConversionReference
Novozym 435Free fatty acids (from waste cooking oil), Octanol-Followed Ping-pong bi-bi kinetics nih.gov
Novozym 4352-ethyl hexanol, Palmitic acid70°C, 1:5.5 molar ratio, 10.5 wt% enzymeHigh conversion, enzyme retained 90% activity after 10 cycles scielo.brresearchgate.net
Lipozyme RM-IMAnchovy oil, Glycerol40°C, 2:1 molar ratio (glycerol:oil), 6 wt% enzyme20.34% monoglyceride yield nih.gov
Immobilized lipase PS-DIAnchovy oil, Glycerol45.8°C, 3:1 molar ratio (glycerol:oil), 9 wt% enzyme24.8% monoglyceride content nih.gov
Commercial LipasesStearic acid, Ethylene glycol-~100% conversion researchgate.net

Lipase-Catalyzed Esterification of Fatty Acids and Glycerol

Lipase-catalyzed esterification is a direct and widely studied route for the synthesis of monoglycerides. This reaction involves the direct esterification of a fatty acid with glycerol, catalyzed by a lipase. This method is particularly advantageous for producing monoglycerides of a specific fatty acid, as it avoids the mixture of acylglycerols typically produced in chemical glycerolysis. medcraveonline.com

Optimization of Reaction Parameters (e.g., molar ratio, temperature, solvent effects)

The yield and selectivity of monoglycerides in lipase-catalyzed esterification are highly dependent on various reaction parameters. Optimization of these parameters is crucial for maximizing the production of the desired monoglyceride while minimizing the formation of di- and triglycerides.

Molar Ratio: The molar ratio of glycerol to fatty acid is a key factor. An excess of glycerol is often used to shift the reaction equilibrium towards the formation of monoglycerides. medcraveonline.com

Temperature: Temperature affects the reaction rate and enzyme stability. The optimal temperature is a compromise between achieving a high reaction rate and maintaining the stability of the lipase. For Novozym 435-catalyzed synthesis of GMS, 60°C has been identified as an effective temperature. medcraveonline.com

Enzyme Load: The concentration of the lipase influences the reaction rate. While a higher enzyme load can increase the conversion rate, it is important to find an optimal concentration to balance efficiency and cost. medcraveonline.com

Solvent Effects: The choice of solvent can significantly impact the reaction. Solvents can affect the solubility of substrates and products, as well as the activity and stability of the lipase. Tertiary butyl alcohol has been found to be an efficient solvent for the esterification of stearic acid and glycerol. medcraveonline.com

The following table summarizes the optimization of various reaction parameters for monoglyceride synthesis.

ParameterVariationEffect on Monoglyceride SynthesisOptimal Condition (Example)Reference
Molar Ratio (Glycerol:Fatty Acid)1:1 to 5:1Increasing glycerol ratio generally favors monoglyceride formation.3:1 (Stearic Acid:Glycerol) medcraveonline.com
Temperature50 - 80°CAffects reaction rate and enzyme stability.60°C for GMS synthesis with Novozym 435 medcraveonline.comucm.es
Enzyme Load1% to 40% w/wHigher load increases conversion up to a certain point.20% w/w Novozym 435 for GMS synthesis medcraveonline.com
SolventVarious organic solventsInfluences substrate solubility and enzyme activity.tert-butyl alcohol for GMS synthesis medcraveonline.com
Production of Specific Monoglyceride Species (e.g., Glyceryl Monostearate)

The lipase-catalyzed esterification method is well-suited for the targeted synthesis of specific monoglyceride species, such as Glyceryl Monostearate (GMS), by selecting the corresponding fatty acid (stearic acid in this case). medcraveonline.commedcraveonline.com GMS is a widely used emulsifier in the food, pharmaceutical, and cosmetic industries. medcraveonline.com

The enzymatic synthesis of GMS from stearic acid and glycerol has been extensively studied. medcraveonline.comdigitalxplore.orgmedcraveonline.comresearchgate.netkoreascience.kr Using Novozym 435, a high conversion of stearic acid (94%) has been achieved in a continuous process using a packed bed reactor. medcraveonline.com The reaction conditions can be tailored to selectively produce the monoglyceride, with some studies reporting the exclusive production of monoglyceride without the formation of diglycerides. medcraveonline.com

The table below provides examples of reaction conditions for the production of Glyceryl Monostearate.

LipaseSubstratesKey ParametersConversion/YieldReference
Novozym 435Stearic Acid, Glycerol60°C, 1:3 molar ratio (acid:glycerol), tert-butyl alcohol82.71% stearic acid conversion medcraveonline.com
Indigenously Immobilized Candida antarctica B LipaseStearic Acid, GlycerolPacked bed reactor94% conversion of stearic acid medcraveonline.com
Novozym 435Stearic Acid, Glycerol60°C, 1:3 molar ratio, 20% w/w enzyme~82% reduction of stearic acid in 2h medcraveonline.com

Enzymatic Transesterification for Monoglycerides

Enzymatic transesterification is another important route for the production of monoglycerides. This process can involve the glycerolysis of triglycerides (reaction with glycerol) or the reaction of triglycerides with an alcohol (alcoholysis) to produce fatty acid esters and monoglycerides. google.comusamvcluj.ro This method can utilize fats and oils directly as starting materials.

The transesterification of triglycerides with an alcohol, such as ethanol, in the presence of a lipase, can yield high amounts of β-monoglycerides, with fatty acid esters as a valuable co-product. google.com This process can achieve yields of up to 90% β-monoglycerides under mild conditions. google.com

Glycerolysis, the reaction of triglycerides with glycerol, is another form of transesterification used for monoglyceride production. Five different lipases, including those from Thermomyces lanuginosus, Candida antarctica B, Candida rugosa, Aspergillus niger, and Rhizomucor miehei, have been screened for their ability to produce monoglycerides and diglycerides from soybean oil via glycerolysis in a solvent-free system. mdpi.com

The table below presents findings from studies on the enzymatic transesterification for monoglyceride synthesis.

Integrated Bioprocesses for Monoglyceride/Diglyceride Emulsifier Synthesis

Integrated bioprocesses represent a holistic approach to the synthesis of monoglyceride and diglyceride emulsifiers, where enzymatic reaction steps are seamlessly combined with downstream separation and purification stages. This approach is increasingly favored over traditional chemical methods due to its milder reaction conditions, higher specificity, and reduced environmental impact. The core of the bioprocess is typically an enzymatic reaction, such as the glycerolysis of triglycerides or the esterification of fatty acids and glycerol, catalyzed by lipases.

The integration of processes is critical as downstream purification can account for a significant portion of total production costs. An integrated system considers the entire production chain, from raw material preparation to the final purified product, aiming to optimize efficiency and reduce waste. For instance, the enzymatic synthesis of monoglycerides is often performed in a solvent-free system to simplify product recovery and avoid potential contamination. After the enzymatic reaction, the resulting mixture, which contains monoglycerides, diglycerides, unreacted triglycerides, glycerol, and free fatty acids, proceeds to downstream processing. This integration ensures that the output from the synthesis stage is suitable for efficient purification.

Key aspects of an integrated bioprocess include:

Enzyme Selection and Immobilization: Utilizing robust and selective lipases, often in an immobilized form, allows for catalyst reuse and simplifies separation from the reaction mixture.

Reaction Optimization: Controlling parameters such as temperature, molar ratio of reactants, and water activity is crucial for maximizing the yield of monoglycerides.

Downstream Processing: The purification of the target monoglycerides from the complex reaction mixture is a vital part of the integrated process. This typically involves techniques like molecular distillation to separate the desired products. The seamless connection between the reaction and purification steps is a hallmark of an integrated bioprocess.

Purification and Isolation Strategies for Monoglycerides

The product of monoglyceride synthesis, whether through chemical or enzymatic routes, is a mixture containing monoglycerides (MG), diglycerides (DG), triglycerides (TG), free fatty acids (FFA), and unreacted glycerol. To obtain high-purity monoglycerides, which possess superior emulsifying properties, several purification and isolation strategies are employed.

Molecular Distillation Techniques

Molecular distillation, also known as short-path distillation, is the predominant industrial method for concentrating monoglycerides to purities exceeding 90%. google.com This technique is ideal for separating heat-sensitive, high-boiling-point compounds like monoglycerides. jst.go.jp The process operates under a high vacuum (typically around 0.001 mmHg), which allows substances to be distilled at significantly lower temperatures than their atmospheric boiling points, thus preventing thermal degradation. jst.go.jp

In a molecular distiller, the crude monoglyceride mixture is fed onto a heated rotating surface. The high vacuum reduces the boiling point of the components, and the short distance between the evaporator and the condenser allows molecules to travel from the hot surface to the cold surface with minimal obstruction. Lighter molecules, such as free fatty acids and glycerol, evaporate first and are collected as the distillate in an initial stage. The monoglycerides are then evaporated and collected in a subsequent stage at a higher temperature, leaving behind the heavier diglycerides and triglycerides as the residue.

For example, a reaction mixture containing 21.72% MG, 46.63% DG, 25.06% TG, and 5.38% FFA can be subjected to molecular distillation at an evaporator temperature of 250°C to yield a distillate with an MG purity of 80%. google.com

Table 1: Example of Monoglyceride Purification via Molecular Distillation

ComponentInitial Concentration (%)Final Distillate (MG-rich)Final Residue (DG-rich)
Monoglycerides (MG)21.7280.0015.64
Diglycerides (DG)46.63-53.20
Triglycerides (TG)25.06-29.83
Free Fatty Acids (FFA)5.38-1.33
Glycerol1.21--
Data derived from a specific experimental setup and may vary based on process conditions. google.com

Solvent-Based Purification Methods

Solvent-based purification offers an alternative to distillation and typically involves crystallization or liquid-liquid extraction. One method involves dissolving the crude glyceride mixture in a suitable non-polar solvent, such as a 6-10 carbon n-alkane like n-hexane. google.com Upon cooling the solution, the monoglycerides, being less soluble at lower temperatures, selectively crystallize out of the solution. These crystals can then be separated by filtration. The selectivity of this process can be enhanced by slow cooling and stirring. The solvent can be recovered from the remaining solution by distillation and reused. google.com

Another solvent-based approach is multi-stage counter-current extraction. In this process, an alcohol/water mixture (e.g., aqueous ethanol) is used as an extractant to selectively dissolve and remove the more polar monoglycerides from the less polar glyceride mixture. libretexts.org The crude glyceride mixture is fed against a flow of the solvent. The monoglycerides preferentially partition into the alcohol/water phase, which is then separated. This method can achieve extraction yields exceeding 90% of the monoglycerides present in the initial feed. libretexts.org The process is typically conducted at elevated temperatures (e.g., 60-80°C) to ensure all components are in a liquid state. libretexts.org

Mild Alkali Treatment for Purity Enhancement

Furthermore, the raw feedstock oils and fats often contain free fatty acids (FFA). These acidic impurities can be removed before the synthesis reaction through a process known as alkali refining. aocs.org A mild alkali solution, typically caustic soda (sodium hydroxide), is added to the oil to react with the FFAs, forming soaps. aocs.org These soaps are then removed by washing with water and centrifugal separation. aocs.org By removing FFAs from the feedstock or neutralizing acidic catalysts in the crude product, mild alkali treatment enhances the purity of the mixture that proceeds to final purification steps like molecular distillation. This pre-purification is crucial for achieving high-purity final monoglyceride products.

Process Intensification and Scale-Up Considerations in Monoglyceride Synthesis

Process intensification aims to develop smaller, more efficient, and more sustainable manufacturing processes. In monoglyceride synthesis, this can involve the use of novel reactor technologies and energy sources. One example is the use of cavitation, induced by ultrasound. Cavitation creates localized hot spots, turbulence, and micro-level liquid circulation, which can significantly enhance the rate of mass transfer between the immiscible oil and glycerol phases, thereby intensifying the reaction rate. bioprocessonline.com

Scaling up monoglyceride synthesis from a laboratory batch process to continuous industrial production presents several challenges. Key considerations include:

Reactor Design: The geometry of the reactor, including its size and the type of mixer used (e.g., propeller vs. anchor stirrers), significantly impacts heat and mass transfer. nih.gov These factors can affect the final product's physicochemical properties, such as viscosity and active matter content. nih.gov

Continuous Processing: Shifting from batch to continuous production can improve consistency and throughput. Technologies like reactive distillation columns can be employed, where the synthesis reaction and the removal of a byproduct (like water in esterification) occur simultaneously, driving the reaction towards higher monoglyceride yields. google.com

Heat Management: Glycerolysis reactions are often conducted at high temperatures. Efficient heat transfer is critical for maintaining optimal reaction conditions and preventing product degradation, especially at a large scale.

Phase Miscibility: The poor miscibility of glycerol and triglycerides is a major challenge. While process intensification techniques like ultrasound can help, on a large scale, ensuring adequate mixing and interfacial area for the reaction to occur is a primary engineering consideration.

Successful scale-up requires careful optimization of reaction parameters and equipment design to maintain product quality and process efficiency as production volume increases. nih.gov

Monoglyceride Metabolism and Biological Regulatory Pathways

Endogenous Monoglyceride Synthesis and Catabolism

The endogenous levels of monoglycerides are dynamically regulated by the coordinated actions of several key enzymes. These pathways are responsible for both the formation of monoglycerides from precursors like diacylglycerols and triglycerides, and their subsequent breakdown into glycerol (B35011) and fatty acids or conversion into other lipid species.

Monoacylglycerol lipase (B570770) (MGL), also known as MAG lipase, is the primary enzyme responsible for the catabolism of monoglycerides. researchgate.netwikipedia.org It is a membrane-associated serine hydrolase that catalyzes the hydrolysis of monoglycerides into a free fatty acid and glycerol. wikipedia.orgsemanticscholar.org MGL is particularly crucial for deactivating the endocannabinoid 2-arachidonoylglycerol (2-AG), the most abundant endogenous ligand for cannabinoid receptors in the body. researchgate.netwikipedia.org By hydrolyzing 2-AG, MGL terminates its signaling and releases arachidonic acid, a precursor for prostaglandins and other inflammatory mediators. wikipedia.org

The catalytic activity of MGL relies on a classic catalytic triad of amino acids: Ser122, His269, and Asp239. semanticscholar.org In the central nervous system, MGL is strategically located in presynaptic nerve terminals, which allows it to efficiently control the levels of 2-AG and modulate synaptic transmission. researchgate.netresearchgate.net Research has shown that MGL is responsible for approximately 85% of the total 2-AG hydrolysis in the brain. semanticscholar.org The enzyme's activity is also subject to regulation by specific cysteine residues (Cys201, Cys208, and Cys242) within its structure, which can be targeted by various inhibitors. nih.gov

Enzyme FeatureDescription
Enzyme Name Monoacylglycerol Lipase (MGL / MAGL)
EC Number 3.1.1.23 semanticscholar.org
Function Hydrolyzes monoglycerides into free fatty acids and glycerol. wikipedia.orgsemanticscholar.org
Primary Substrate 2-arachidonoylglycerol (2-AG) researchgate.net
Catalytic Triad Ser122, Asp239, His269 semanticscholar.org
Cellular Location Membrane-associated, presynaptic nerve terminals in CNS. semanticscholar.orgresearchgate.net
Regulatory Sites Cysteine residues (Cys201, Cys208, Cys242) sensitive to inhibitors. nih.gov

The synthesis of diacylglycerols (DAG) from monoglycerides is catalyzed by a family of enzymes known as monoacylglycerol acyltransferases (MGATs). medcraveonline.commdpi.com This reaction is a critical step in the "monoacylglycerol pathway," which is one of the two major routes for the synthesis of triacylglycerols (TAGs). medcraveonline.com The MGAT pathway is particularly dominant in the small intestine for the absorption of dietary fat. medcraveonline.comgerli.com During digestion, dietary TAGs are broken down into 2-monoacylglycerols and free fatty acids, which are absorbed by enterocytes. Inside these cells, MGAT enzymes re-esterify the 2-monoacylglycerol with a fatty acyl-CoA to form diacylglycerol, which is then further acylated to TAG by diacylglycerol acyltransferase (DGAT). gerli.comnih.gov

There are three known isoforms of MGAT in mammals, each with distinct tissue distributions and roles: natchezss.com

MGAT1: Primarily found in the intestine. natchezss.com

MGAT2: Present in the liver and adipose tissue. gerli.comnatchezss.com

MGAT3: Exhibits a broader tissue distribution. gerli.comnatchezss.com

While the MGAT pathway is essential for intestinal fat absorption, its activity in other tissues like the liver suggests a role in hepatic lipid metabolism and triglyceride synthesis. gerli.com

Pathway StepDescription
Initial Substrates Monoacylglycerol (MAG) and Fatty Acyl-CoA medcraveonline.com
Enzyme Family Monoacylglycerol Acyltransferases (MGATs) medcraveonline.com
Product Diacylglycerol (DAG) mdpi.com
Primary Location Small intestine (enterocytes) medcraveonline.com
Physiological Role Resynthesis of triacylglycerols for dietary fat absorption. mdpi.comgerli.com

Diacylglycerol lipases (DAGLs) are enzymes that catalyze the hydrolysis of diacylglycerols (DAGs) to produce a monoglyceride and a free fatty acid. creative-proteomics.com This function is central to the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). creative-proteomics.comquora.com The production of 2-AG is often described as "on-demand," occurring in response to neuronal stimulation. wikipedia.org The pathway begins with the cleavage of membrane phospholipids (B1166683) by phospholipase C (PLC) to generate DAG. DAGL then specifically hydrolyzes the ester bond at the sn-1 position of the DAG, releasing 2-AG. wikipedia.orgcreative-proteomics.com

There are two primary isoforms of DAGL:

DAGLα (DAGLA): The predominant isoform in the central nervous system, where it is responsible for the majority of 2-AG production involved in retrograde synaptic signaling. creative-proteomics.comquora.com

DAGLβ (DAGLB): Found in peripheral tissues and also in immune cells within the brain, such as microglia, where it contributes to neuroinflammatory processes. nih.govcreative-proteomics.com

The activity of these enzymes is crucial for regulating the signaling functions of 2-AG, which impacts processes ranging from memory and appetite to pain sensation. creative-proteomics.comquora.com

Enzyme IsoformPrimary LocationKey Function
DAGLα Central Nervous System (Neurons) creative-proteomics.comquora.comOn-demand synthesis of 2-AG for synaptic plasticity. quora.com
DAGLβ Peripheral Tissues, Microglia nih.govcreative-proteomics.com2-AG synthesis, role in proinflammatory signaling. creative-proteomics.com

Monoglycerides exist as two main regioisomers: 1-monoacylglycerols (1-MAGs), where the fatty acid is attached to a primary alcohol (sn-1 or sn-3 position), and 2-monoacylglycerols (2-MAGs), where the fatty acid is attached to the secondary alcohol (sn-2 position). wikipedia.org The interconversion between these forms occurs through a spontaneous, non-enzymatic process called acyl migration . mdpi.comgerli.com

This isomerization is a thermodynamic process where the acyl group moves from the sn-2 position to the more stable sn-1 or sn-3 position. mdpi.com Consequently, 2-MAGs are generally less stable and will spontaneously isomerize to form 1-MAGs until an equilibrium is reached. mdpi.com Research indicates that this equilibrium heavily favors the 1-MAG isomer, with some studies showing the final mixture containing a 9:1 ratio of 1-MAG to 2-MAG. mdpi.com

Several factors can influence the rate of acyl migration:

Solvent Polarity: Acyl migration is accelerated in non-polar solvents and inhibited in polar solvents. mdpi.comnih.gov

Temperature: Higher temperatures can increase the rate of isomerization.

pH: The migration is observed to occur in acidic conditions. gerli.com

This spontaneous isomerization is significant in lipid metabolism, as digestive enzymes like pancreatic lipase specifically produce 2-MAGs, while downstream enzymes involved in resynthesis pathways also show a preference for the 2-MAG isomer. gerli.comnih.gov The tendency of 2-MAG to convert to the 1-MAG form can therefore impact the efficiency of these metabolic pathways. mdpi.com

Cellular and Physiological Roles of Monoglycerides

Monoglycerides are central to lipid homeostasis, acting as a crucial link between dietary fat intake, fat storage, and energy utilization. Their role is most prominent in two key physiological processes:

Dietary Fat Absorption: In the intestine, the digestion of dietary fats (primarily triglycerides) by pancreatic lipase results in the formation of 2-monoacylglycerols and free fatty acids. nih.govresearchgate.net These molecules are small enough to be absorbed by the cells lining the intestine (enterocytes). researchgate.net Once inside, they are re-esterified back into triglycerides via the MGAT pathway and packaged into chylomicrons for transport through the lymphatic system and into the bloodstream. researchgate.net This process is fundamental for absorbing essential fatty acids and fat-soluble vitamins from the diet. researchgate.net

Energy Mobilization from Adipose Tissue: During periods of fasting or increased energy demand, stored triglycerides in adipose tissue are mobilized. This process, known as lipolysis, involves the sequential hydrolysis of triglycerides. Adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL) break down triglycerides into diacylglycerols and then into monoglycerides. wikipedia.org Finally, monoacylglycerol lipase (MGL) hydrolyzes the monoglyceride, releasing the last fatty acid and a glycerol molecule. wikipedia.org The free fatty acids are released into the bloodstream and transported to other tissues, such as muscle and liver, to be used for energy production through beta-oxidation. The glycerol backbone can be taken up by the liver and used as a substrate for gluconeogenesis to produce glucose.

Through these dual roles, monoglycerides ensure that lipids are efficiently absorbed when available and effectively mobilized from storage when needed, highlighting their indispensable function in energy metabolism.

Signaling Metabolites and Lipid Mediators

Monoglycerides are not merely intermediate byproducts of lipid breakdown; they are also potent signaling molecules and precursors to lipid mediators that actively participate in a host of biological regulatory pathways. Certain monoglyceride species can directly interact with and modulate the activity of specific receptor systems, thereby influencing cellular communication and function.

Endocannabinoid System Modulation (e.g., 2-arachidonoylglycerol)

One of the most significant roles of a specific monoglyceride is the modulation of the endocannabinoid system (ECS) by 2-arachidonoylglycerol (2-AG). The ECS is a crucial biological system involved in regulating numerous physiological and cognitive processes, including pain sensation, mood, appetite, and memory. wikipedia.org

2-AG is an endogenous agonist, or signaling ligand, for the cannabinoid receptors CB1 and CB2. wikipedia.orgnih.gov It is the most abundant endocannabinoid found in the brain, with levels approximately 200 times higher than anandamide, another key endocannabinoid. wikipedia.orgnih.gov 2-AG is synthesized "on-demand" from membrane-bound arachidonic acid-containing diacylglycerols (DAG) primarily through the action of the enzyme diacylglycerol lipase (DAGL). wikipedia.orgnih.govfrontiersin.org

As a full agonist, 2-AG binds to and activates CB1 and CB2 receptors. nih.govfrontiersin.org CB1 receptors are predominantly located in the central nervous system, and their activation by 2-AG is responsible for mediating retrograde signaling at synapses. nih.govnih.gov In this process, postsynaptic neurons, upon stimulation, synthesize and release 2-AG, which travels backward across the synapse to activate presynaptic CB1 receptors. This activation typically inhibits the release of neurotransmitters, allowing for fine-tuning of synaptic communication. nih.govfrontiersin.org The degradation of 2-AG is primarily carried out by the enzyme monoacylglycerol lipase (MGL), which hydrolyzes it into arachidonic acid and glycerol. nih.govnih.gov This enzymatic control makes MGL a critical regulator of endocannabinoid signaling. nih.gov

Table 1: Key Properties of 2-Arachidonoylglycerol (2-AG)

Feature Description Source(s)
Classification Endocannabinoid, Monoglyceride wikipedia.org
Receptor Targets Full agonist of CB1 and CB2 receptors nih.govfrontiersin.org
Primary Function Retrograde signaling in the central nervous system nih.govnih.gov
Synthesis Pathway Synthesized from diacylglycerol (DAG) by diacylglycerol lipase (DAGL) wikipedia.orgnih.gov
Degradation Pathway Hydrolyzed by monoacylglycerol lipase (MGL) nih.govnih.gov

| Relative Abundance | Most abundant endocannabinoid in the mammalian brain | wikipedia.orgwikipedia.org |

G-Protein Coupled Receptor (GPR) Ligand Interactions (e.g., GPR119)

Beyond the well-established cannabinoid receptors, certain monoglycerides function as signaling ligands for other G-protein coupled receptors (GPCRs). wikipedia.org GPCRs are a large family of cell surface receptors that detect molecules outside the cell and activate internal signal transduction pathways. wikipedia.orgnih.gov A notable example is the interaction of 2-monoacylglycerols with GPR119. oup.com

GPR119 is expressed in the intestine and pancreatic β-cells and is involved in the regulation of glucose homeostasis. nih.gov Research has identified 2-oleoylglycerol (2-OG), a monoglyceride formed during the digestion of dietary fat, as an endogenous agonist for GPR119. oup.comnih.gov The activation of GPR119 in intestinal L-cells by 2-OG and other 2-monoacylglycerols stimulates the release of the incretin hormone glucagon-like peptide-1 (GLP-1). oup.com GLP-1, in turn, enhances glucose-stimulated insulin secretion from the pancreas. nih.gov This mechanism positions GPR119 as a sensor for dietary fats, linking fat consumption directly to the hormonal regulation of blood sugar. oup.com

Contributions to Membrane Lipid Composition and Function

While the primary structural components of biological membranes are glycerophospholipids, sphingolipids, and sterols like cholesterol, monoglycerides play a dynamic role as metabolic intermediates that can influence membrane properties. wikipedia.orgnih.gov They are not typically considered major, stable structural components of the bulk membrane. ncert.nic.in However, their presence, even transiently, can affect the physical characteristics of the lipid bilayer.

The amphipathic nature of monoglycerides, possessing both a hydrophilic glycerol head and a hydrophobic fatty acid tail, allows them to be incorporated into lipid bilayers. wikipedia.org Their specific conical shape, relative to the more cylindrical shape of phospholipids, can influence membrane curvature and fluidity. The incorporation of monoglycerides and fatty acids into lipid matrices, such as the stratum corneum of the skin, can alter the packing and organization of the lipid layers, which is crucial for the skin's barrier function. researchgate.net As key intermediates in the synthesis and breakdown of more complex lipids, the localized concentration of monoglycerides within specific membrane domains is integral to maintaining lipid homeostasis and ensuring the proper supply of precursors for the synthesis of triglycerides and phospholipids. wikipedia.org

Dysregulation of Monoglyceride Metabolism in Pathophysiology

The tightly regulated metabolism of monoglycerides is crucial for maintaining cellular and systemic health. When these pathways are dysregulated, it can lead to an imbalance in signaling lipids and metabolic intermediates, contributing to the development and progression of various diseases. wikipedia.orgmdpi.commdpi.com

Implications in Metabolic Disorders (e.g., obesity, type 2 diabetes)

Dysregulation of monoglyceride metabolism is strongly implicated in metabolic disorders such as obesity and type 2 diabetes. mdpi.com An overactive endocannabinoid system, characterized by elevated levels of 2-AG, is associated with these conditions. nih.gov This hyperactivity can promote increased food intake, fat storage (lipogenesis), and insulin resistance. nih.govcambridge.org

In obesity, there is often an impaired suppression of lipolysis in adipose tissue, the process that breaks down stored triglycerides into fatty acids and glycerol. cambridge.orgcambridge.org Monoglycerides are a key intermediate in this process, being generated by hormone-sensitive lipase and subsequently hydrolyzed by monoglyceride lipase (MGL). wikipedia.org Dysregulation of these enzymes can alter the release of fatty acids and glycerol into circulation. nih.gov Chronically elevated levels of circulating free fatty acids contribute significantly to insulin resistance in skeletal muscle and the liver, a hallmark of type 2 diabetes. mdpi.comcambridge.org Furthermore, the accumulation of lipid intermediates, including monoglycerides and diacylglycerols, within these tissues can disrupt insulin signaling pathways, further exacerbating metabolic dysfunction. cambridge.orgfrontiersin.org

Table 2: Monoglyceride Dysregulation in Metabolic Disorders

Pathophysiological Feature Description of Dysregulation Consequence Source(s)
Endocannabinoid System Elevated levels of 2-AG (an endocannabinoid monoglyceride) in obesity. Promotes increased appetite, fat storage, and insulin resistance. nih.govcambridge.org
Adipose Tissue Lipolysis Impaired MGL activity or regulation alters the breakdown of monoglycerides. Leads to increased circulating free fatty acids. nih.govcambridge.org
Insulin Resistance Accumulation of intracellular lipid intermediates (including monoglycerides). Disrupts insulin signaling pathways in muscle and liver. cambridge.orgfrontiersin.org

| Incretin Signaling | Altered interaction of gut-derived monoglycerides with GPR119. | May contribute to impaired GLP-1 release and glucose dysregulation. | oup.comnih.gov |

Involvement in Neurological Disorders and Pain Pathways

The signaling functions of monoglycerides, particularly 2-AG, are critical in the central nervous system, and their dysregulation is involved in various neurological disorders and pain pathways. mdpi.com The endocannabinoid system plays a key role in modulating neuronal excitability, inflammation, and nociceptive (pain) signaling. mdpi.com

Research has shown that inhibiting MGL, the primary enzyme for 2-AG degradation, leads to a significant increase in 2-AG levels in the brain. mdpi.com This elevation enhances the activation of cannabinoid receptors, which has been shown to produce neuroprotective effects in models of neurodegenerative diseases and to reduce pain and inflammation. nih.govmdpi.com Consequently, an underactive 2-AG signaling pathway, potentially due to overexpressed MGL or impaired 2-AG synthesis, may contribute to chronic pain states and neuroinflammatory conditions. nih.govmdpi.com The elements of the cannabinoid system are widely distributed throughout nociceptive pathways, indicating its importance in modulating pain signals. mdpi.com

Table of Mentioned Compounds

Compound Name
2-arachidonoylglycerol
2-oleoylglycerol
Anandamide
Arachidonic acid
Cholesterol
Diacylglycerol
Glycerol
Glycerophospholipids
Monoglyceride
Oleic acid
Phospholipids
Sphingolipids

Monoglyceride Metabolism and Atherosclerosis

Monoglyceride metabolism, particularly the pathways involving 2-arachidonoylglycerol (2-AG), plays a significant role in the pathogenesis of atherosclerosis. The endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2, their endogenous ligands like 2-AG, and the enzymes that synthesize and degrade them, is a key regulator of inflammation and has been implicated in various stages of coronary artery disease. nih.govthieme-connect.com

Elevated levels of 2-AG have been shown to promote atherogenesis. nih.gov Studies in animal models have demonstrated that increasing vascular 2-AG levels, for instance by inhibiting its degrading enzyme monoacylglycerol lipase (MAGL), leads to an increased atherosclerotic plaque burden. nih.gov This is accompanied by a significant increase in the infiltration of macrophages within the vessel wall, a critical event in the formation of atherosclerotic plaques. nih.govmdpi.com In vitro experiments have further shown that 2-AG enhances macrophage migration. nih.gov The pro-atherogenic effects of 2-AG are believed to be mediated, at least in part, through the pro-inflammatory cannabinoid receptor 1 (CB1). nih.govresearchgate.net Activation of CB1 receptors can contribute to vascular inflammation and cell death. nih.gov

Conversely, the cannabinoid receptor 2 (CB2) is generally considered to be anti-inflammatory and atheroprotective. nih.gov The enzyme monoacylglycerol lipase (MGL) is central to this process as it degrades 2-AG. Genetic deficiency of MGL in mouse models of atherosclerosis has been shown to result in larger but more stable plaques, with increased collagen content and thicker fibrous caps, while the lipid and macrophage content of the plaques were reduced. thieme-connect.com This suggests that the accumulation of 2-AG due to MGL deficiency may lead to enhanced signaling through the protective CB2 receptor. thieme-connect.com

Research has also found elevated levels of 2-AG in the coronary circulation of patients with acute coronary syndrome, particularly in those with non-ST-segment elevation myocardial infarction (NSTEMI), further linking this monoglyceride to the pathophysiology of atherosclerosis. nih.govplos.org

Table 1: Impact of Elevated 2-Arachidonoylglycerol (2-AG) on Atherosclerosis Markers in ApoE-/- Mice

ParameterVehicle Control GroupJZL184 (MAGL Inhibitor) Treated GroupP-value
Vascular Tissue 2-AG Levels (nmol/g)27.3 ± 4.598.2 ± 16.1< 0.001
Atherosclerotic Plaque Burden (arbitrary units)0.31 ± 0.040.44 ± 0.030.0117
Infiltrating Macrophages (arbitrary units)0.27 ± 0.010.33 ± 0.020.0076

Data sourced from a study on ApoE-/- mice treated with the MAGL inhibitor JZL184 to induce elevated 2-AG levels. nih.gov

Role in Cancer Progression

The metabolism of monoglycerides is increasingly recognized as a critical component in cancer progression and malignancy. A key enzyme in this process is monoacylglycerol lipase (MAGL), which is highly expressed in aggressive human cancer cells and primary tumors. nih.govnih.gov MAGL regulates a network of fatty acids that are enriched in oncogenic signaling lipids, which in turn promote cancer cell migration, invasion, survival, and tumor growth in vivo. nih.gov

High levels of MAGL activity are observed in various aggressive cancer cell lines, including those of the prostate, breast, melanoma, and ovary, when compared to their less aggressive counterparts. nih.govresearchgate.net The inhibition of MAGL, either pharmacologically or through RNA interference, has been shown to impair the aggressiveness of these cancer cells. nih.govmdpi.com The pro-tumorigenic effects of MAGL are attributed to its dual role in controlling both the endocannabinoid and fatty acid pathways. By hydrolyzing the endocannabinoid 2-AG, MAGL limits its tumor-suppressing activities, which are often mediated through the CB1 receptor. nih.gov Simultaneously, the free fatty acids produced by MAGL's activity contribute to a pro-tumorigenic signaling network. nih.gov For instance, the impaired migration of cancer cells with disrupted MAGL activity can be partially restored by treatment with fatty acids or a CB1 receptor antagonist, and fully reversed by a combination of both. nih.gov

The role of 2-AG in the tumor microenvironment is complex. While it can have direct antitumor effects by inhibiting cancer cell proliferation, it can also promote an immunosuppressive microenvironment. researchgate.netnih.gov For example, in pancreatic cancer models, 2-AG has been shown to inhibit cancer cell proliferation and induce the maturation of dendritic cells, which are important for initiating an anti-tumor immune response. researchgate.netnih.gov However, 2-AG administration also led to an expansion of myeloid-derived suppressor cells (MDSCs), which are known to suppress T-cell responses and promote tumor growth. researchgate.netnih.govmdpi.com

Table 2: Fatty Acid Profile in Non-Aggressive Cancer Cells Overexpressing MAGL

Fatty AcidControl Cells (pmol/μg protein)MAGL-Overexpressing Cells (pmol/μg protein)Fold Change
Palmitic acid (16:0)1503002.0
Stearic acid (18:0)801602.0
Oleic acid (18:1)2004502.25
Linoleic acid (18:2)1002202.2
Arachidonic acid (20:4)501503.0

Illustrative data based on findings that MAGL overexpression leads to a significant increase in free fatty acid levels in cancer cells. nih.gov

Sex-Specific Metabolic Profiles

There are notable sex-specific differences in lipid metabolism and the endocannabinoid system, which have implications for the metabolic profiles of monoglycerides. nih.govfrontiersin.org These differences are influenced by sex hormones, such as estrogen and testosterone, and can affect body fat distribution, energy utilization, and the risk of metabolic diseases. mdpi.comnih.gov

Women and men exhibit distinct patterns of lipid storage and metabolism. nih.govresearchgate.net For instance, women tend to have a higher percentage of body fat and store more lipids in subcutaneous adipose tissue, whereas men tend to accumulate more visceral fat. frontiersin.org These differences in fat distribution are associated with sex-specific metabolic risks. frontiersin.org

The endocannabinoid system also shows sexual dimorphism. nih.gov For example, studies have shown that in certain brain regions, males may have higher levels of the endocannabinoid 2-AG, while females have greater concentrations of its primary metabolic enzyme, MAGL. nih.gov The expression and function of cannabinoid receptors can also differ between sexes and can be influenced by hormonal status. nih.gov

Lipidomic analyses of plasma have revealed sex-specific differences in the profiles of various lipid classes, including phospholipids and glycerolipids. nih.govresearchgate.netplos.org These studies show that the concentrations of specific lipid species can vary significantly between men and women. nih.govnih.gov For example, one study found that out of 36 lipid classes/subclasses, 30 were significantly associated with sex after adjusting for other factors. nih.gov Such differences in the lipidome could contribute to the observed sex-specific patterns in health and disease. researchgate.net

The effects of sex hormones on lipid metabolism are complex. Testosterone treatment in postmenopausal women has been shown to down-regulate hormone-sensitive lipase, an enzyme involved in lipolysis, which may promote fat accumulation. nih.gov Both testosterone and estradiol have been shown to have sex-specific effects on glucose and lipid metabolism in human muscle cells. researchgate.net

Table 3: Sex-Specific Differences in Major Plasma Lipid Classes

Lipid ClassRelative Abundance in Men vs. WomenSignificance
Triacylglycerols (TG)Higher in MenSignificant
Diacylglycerols (DG)Higher in MenSignificant
Phosphatidylcholines (PC)Lower in MenSignificant
Lysophosphatidylcholines (LPC)Lower in MenSignificant
Ceramides (Cer)Higher in MenSignificant

Data generalized from large population cohort studies on plasma lipidomics. nih.govplos.org

Biological Activities and Molecular Mechanisms of Monoglycerides

Antimicrobial Activities

Monoglycerides exhibit a broad spectrum of antimicrobial activities, targeting a wide range of pathogenic bacteria. Their efficacy is influenced by factors such as the chain length of the fatty acid component, with medium-chain monoglycerides often demonstrating the most potent effects.

The antibacterial action of monoglycerides can be either bactericidal, resulting in bacterial cell death, or bacteriostatic, inhibiting bacterial growth. These effects are primarily mediated through the disruption of the bacterial cell membrane, a critical barrier that maintains cellular integrity and regulates the passage of substances.

The primary mechanism by which monoglycerides exert their antibacterial effect is through the disruption and subsequent lysis of the bacterial cell membrane. preprints.orgfrontiersin.orgnih.gov Their amphipathic structure enables them to insert themselves into the phospholipid bilayer of the bacterial membrane. archie-west.ac.uk This insertion disrupts the tightly packed lipid arrangement, leading to a loss of membrane integrity. archie-west.ac.uk

The process of membrane disruption is thought to occur in several stages. Initially, the monoglyceride molecules adsorb to the surface of the bacterial membrane. As their concentration increases, they begin to integrate into the lipid bilayer, causing a destabilization of the membrane structure. archie-west.ac.uk This destabilization can lead to the formation of pores or channels in the membrane, compromising its barrier function. preprints.org Ultimately, this can result in the complete lysis of the bacterial cell, releasing its cytoplasmic contents and causing cell death. preprints.orgfrontiersin.org Electron microscopy studies have visually confirmed the lytic effect of monoglycerides on bacteria, showing significant damage to the cell envelope. nih.gov

Even at sub-lytic concentrations, monoglycerides can significantly alter the permeability of bacterial cell membranes. preprints.orgnih.gov The integration of monoglyceride molecules into the membrane increases its fluidity and creates defects in the lipid packing. nih.gov This increased fluidity makes the membrane more permeable to ions and small molecules that would normally be excluded. nih.gov

Studies have shown that monoglycerides can cause the leakage of intracellular components, such as potassium ions and ATP, from bacterial cells. This leakage disrupts the electrochemical gradients across the membrane, which are essential for various cellular processes, including energy production and nutrient transport. The altered permeability can also allow the entry of harmful substances into the cell, further contributing to the antimicrobial effect. The increase in membrane permeability has been demonstrated to be associated with the disordering of the membrane's interior and the interaction of the incorporated monoglyceride with the polar head groups of the phospholipids (B1166683). nih.gov

The disruption of the cell membrane and alterations in permeability inevitably lead to significant changes in bacterial cell morphology. Electron microscopy studies have provided visual evidence of these morphological changes. nih.govresearchgate.net Bacteria treated with monoglycerides often exhibit a roughened cell surface, distortions in cell shape, and the formation of blebs or blisters on the cell surface. frontiersin.org

In some cases, complete disintegration of the cell envelope is observed. nih.gov Transmission electron microscopy has revealed disorganized cytoplasm and shrunken cells in bacteria exposed to monoglycerides, indicative of a loss of internal turgor pressure due to membrane damage. nih.gov These profound morphological changes are a direct consequence of the physical disruption of the cell membrane and underscore the potent bactericidal activity of these compounds.

Table 1: Minimum Inhibitory Concentrations (MIC) of Various Monoglycerides against a Selection of Gram-Positive and Gram-Negative Bacteria.

MonoglycerideBacteriaGram StainMIC (µg/mL)Reference
Monolaurin (B1671894)Staphylococcus aureusPositive3.9 pjmonline.org
MonolaurinStreptococcus pyogenesPositive3.9 nih.gov
MonocaprinListeria monocytogenesPositive2500 researchgate.net
MonolaurinNeisseria gonorrhoeaeNegative274.34 kingston.ac.uk
MonolaurinPseudomonas aeruginosaNegative6858.5 kingston.ac.uk
MonocaprinEscherichia coliNegative5000 researchgate.net

The antiviral properties of monoglycerides have been recognized for several decades, with in vitro studies demonstrating significant reductions in viral concentrations. osf.ioresearchgate.net This activity is particularly pronounced against enveloped viruses. frontiersin.orgnih.govosf.ioasm.org The lipid envelope of these viruses is a crucial component for their infectivity, as it is involved in the processes of attachment and entry into host cells.

The primary mechanism of antiviral action is the disruption of this lipid envelope. osf.io The amphiphilic nature of monoglycerides allows them to integrate into the viral envelope, leading to its destabilization and eventual disintegration. nih.govosf.io This process effectively inactivates the virus, rendering it non-infectious. Studies have shown that monoglycerides can reduce the viral load of enveloped viruses, such as Herpes Simplex Virus and Vesicular Stomatitis Virus, by more than 10,000-fold. osf.io In contrast, non-enveloped viruses, which lack a lipid envelope, are generally not susceptible to the action of monoglycerides. asm.org

Table 2: Virucidal Activity of Selected Monoglycerides against Enveloped Viruses.

MonoglycerideVirusViral Titer ReductionReference
Glycerol (B35011) MonolaurateEnveloped Viruses>10,000-fold osf.ioresearchgate.net
MonocaprinHerpes Simplex Virus Type 1>10,000-fold researchgate.net
MonolaurinVisna VirusSignificant reduction researchgate.net

Monoglycerides also possess significant antifungal properties, particularly against opportunistic pathogens like Candida albicans. nih.govresearchgate.netmdpi.com The mechanism of antifungal action mirrors that of their antibacterial activity, primarily involving the disruption of the fungal cell membrane. nih.govnih.gov

The fungal cell membrane, which contains ergosterol (B1671047) as a key component, is the primary target for monoglycerides. mdpi.com The insertion of monoglycerides into the fungal membrane disrupts its integrity, leading to increased permeability and leakage of cellular contents. nih.gov This disruption ultimately results in cell death. Studies have shown that capric acid, a medium-chain fatty acid, and its monoglyceride, monocaprin, are particularly effective against C. albicans. nih.gov Transmission electron microscopy has revealed that treatment with these compounds leads to a disorganized and shrunken cytoplasm due to a disrupted or disintegrated plasma membrane. nih.gov

Table 3: Antifungal Activity of Monoglycerides against Candida albicans.

Monoglyceride/Related CompoundOrganismMIC (mg/mL)Reference
MonolaurinCandida albicans0.64 researchgate.net
Propylene Glycol MonocaprylateCandida albicans- nih.gov
Glucosyl MonomyristateCandida albicans- mdpi.com

Structure-Activity Relationships in Antimicrobial Monoglycerides (e.g., chain length, saturation)

The antimicrobial efficacy of monoglycerides is intrinsically linked to their chemical structure, particularly the length and degree of saturation of their fatty acid chains. nih.gov Research has consistently shown that medium-chain saturated monoglycerides, typically those with fatty acid chains of 8 to 12 carbons, exhibit the most potent antimicrobial properties. pjmonline.org

The esterification of a fatty acid to a glycerol molecule generally enhances its antibacterial activity compared to the corresponding free fatty acid. nih.gov For instance, glycerol monolaurate (GML), the monoglyceride of lauric acid (C12), demonstrates greater potency against Staphylococcus aureus than lauric acid alone. nih.gov This increased efficacy is attributed to the amphiphilic nature of monoglycerides, which allows them to disrupt bacterial cell membranes. oup.com

Studies investigating structure-activity relationships have revealed that:

Chain Length: Monoglycerides of fatty acids with a chain length of 10–14 carbons are most effective at inactivating Gram-positive bacteria like S. aureus. nih.gov Monocaprin (C10) and monolaurin (C12) are frequently cited for their high antibacterial activity. nih.gov The potency of medium-chain monoglycerides is linked to their low critical micelle concentration (CMC) values, which allows them to be in their active micellar form at lower concentrations. frontiersin.orgnih.gov

Saturation: Saturated medium-chain monoglycerides are particularly effective. nih.gov For example, saturated monoglycerides with 10–14 carbon chains show significant bactericidal activity against Helicobacter pylori. nih.gov While long-chain unsaturated fatty acids can also be potent antimicrobials, their monoglyceride derivatives, such as monolinolein, may display less activity, potentially due to their bulkier structure. nih.gov

The physical properties conferred by chain length influence how the monoglyceride interacts with the bacterial cell membrane. Medium-chain monoglycerides are particularly adept at inserting into and destabilizing the lipid bilayer of bacterial membranes, leading to increased permeability, cell lysis, and inhibition of essential cellular processes. oup.compreprints.org

Table 1: Influence of Monoglyceride Chain Length on Antimicrobial Activity

Monoglyceride (Fatty Acid) Carbon Chain Length Primary Target Organisms Observed Activity Level
Monocaprylin (Caprylic Acid) C8 Gram-negative bacteria (e.g., E. coli, Salmonella) frontiersin.org High
Monocaprin (Capric Acid) C10 Gram-positive and Gram-negative bacteria nih.govfrontiersin.org Very High
Monolaurin (Lauric Acid) C12 Gram-positive bacteria (e.g., S. aureus, Streptococcus) pjmonline.orgfrontiersin.org Very High
Monotridecanoin (Tridecylic Acid) C13 Gram-positive bacteria (S. aureus) nih.gov Most Potent (in specific studies)
Monomyristin (Myristic Acid) C14 Gram-positive bacteria (H. pylori) nih.gov High

Selectivity of Antimicrobial Monoglycerides

A significant advantage of antimicrobial monoglycerides is their selectivity in targeting pathogenic bacteria while having a lesser impact on the beneficial gut microbiome. proviron.com Unlike broad-spectrum antibiotics that can indiscriminately eliminate both harmful and helpful bacteria, monoglycerides exhibit a more targeted action. proviron.com

This selectivity is based on differences in the cell membrane structures between various types of bacteria. For example:

Gram-Positive vs. Gram-Negative: Gram-positive bacteria are generally more susceptible to medium-chain monoglycerides like monolaurin than Gram-negative bacteria. researchgate.net This is often attributed to the complex outer membrane of Gram-negative bacteria, which contains lipopolysaccharide (LPS) and can be more resistant to disruption by certain lipids. nih.gov

Targeted Blends: Specific monoglycerides or blends can be used to target particular pathogens. Glycerol monolaurate (GML) is highly potent against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus suis. frontiersin.org In contrast, a blend of monoglycerides from caprylic (C8) and capric (C10) acids can inhibit Gram-negative bacteria, including Salmonella typhimurium and Escherichia coli. frontiersin.org

This targeted approach allows for the suppression of specific pathogens without causing widespread disruption to the commensal bacteria that are crucial for gut health. proviron.com Commensal species like Lactobacillus and Bifidobacterium appear to be more tolerant to the action of these antimicrobial lipids. nih.gov

Immunomodulatory Effects

Regulation of Inflammatory Cytokines

Monoglycerides have been shown to regulate the production and concentration of key inflammatory cytokines. nih.gov Cytokines are signaling proteins that play a critical role in orchestrating the immune response. An overproduction of pro-inflammatory cytokines can lead to tissue damage and chronic inflammation.

Research findings indicate that dietary supplementation with monoglycerides can:

Decrease Pro-inflammatory Cytokines: In various studies, monoglycerides have been associated with a decrease in the gene expression or protein concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.gov For instance, sows supplemented with mono- and diglycerides showed a significant decrease in TNF-α concentrations in their colostrum. frontiersin.org Similarly, monolaurate treatment in mice fed a high-fat diet reduced circulating levels of TNF-α and IL-6. nih.gov

Modulate Cytokine Response to Challenges: In pigs challenged with enterotoxigenic E. coli (ETEC), dietary monoglycerides tended to lower serum concentrations of TNF-α. escholarship.org In another study, supplementation with a monoglyceride blend helped mitigate systemic inflammation in weaned pigs infected with pathogenic E. coli. nih.gov

Increase Anti-inflammatory Cytokines: Some studies suggest that certain monoglycerides can stimulate the production of anti-inflammatory cytokines. Monocaprylate, for example, has been shown to stimulate Interleukin-10 (IL-10), a key anti-inflammatory cytokine. nih.gov

Table 2: Summary of Monoglyceride Effects on Inflammatory Cytokines

Cytokine Type Effect of Monoglyceride Supplementation Reference
TNF-α Pro-inflammatory Decrease in circulation/expression nih.govescholarship.orgfrontiersin.org
IL-1β Pro-inflammatory Decrease in expression nih.gov
IL-6 Pro-inflammatory Decrease in circulation/expression nih.gov
IL-8 Pro-inflammatory Decrease in plasma concentration frontiersin.org
IL-18 Pro-inflammatory Decrease in plasma concentration frontiersin.org
IL-10 Anti-inflammatory Increase in circulation nih.gov

Impact on Circulating Antibodies

The immunomodulatory effects of monoglycerides also extend to the humoral immune system, specifically impacting circulating antibodies (immunoglobulins). While the exact mechanisms are still being explored, some studies have reported that dietary monoglycerides can lead to increased levels of circulating antibodies. nih.gov This effect is sometimes associated with the corresponding decrease in pro-inflammatory cytokines, suggesting a rebalancing of the immune response. nih.gov However, other studies have not observed significant differences in immunoglobulin levels (IgG, IgA, IgM), indicating that the effect may depend on various factors such as the specific monoglyceride, the host species, and the health status. frontiersin.org

Modulation of Gut Microbiota and Intestinal Health

Monoglycerides play a crucial role in shaping the gut microbial community and maintaining the structural and functional integrity of the intestine. nih.gov They offer a dual benefit of selectively inhibiting pathogens while supporting a healthy gut environment. proviron.com

Effects on Intestinal Integrity

A healthy intestinal barrier is essential for preventing the translocation of pathogens and toxins from the gut into the bloodstream. Monoglycerides contribute to intestinal integrity through several mechanisms:

Improving Intestinal Morphology: Supplementation with monoglycerides has been shown to improve key morphological features of the intestine. Specifically, butyric acid monoglyceride can increase the height of the villi, which are the finger-like projections that increase the surface area for nutrient absorption, and reduce the depth of the crypts. nih.gov This leads to an improved villus-to-crypt ratio, an indicator of good gut health. nih.gov

Enhancing Barrier Function: Monoglycerides can increase the expression of tight junction proteins, such as occludin. nih.gov These proteins form a seal between adjacent intestinal epithelial cells, regulating the permeability of the intestinal barrier. By strengthening these junctions, monoglycerides help to maintain the barrier's integrity and reduce "leakiness". nih.gov

Supporting Gut Cell Health: Short-chain fatty acids like butyrate, delivered in monoglyceride form, serve as a primary energy source for intestinal epithelial cells (enterocytes). oup.com This energy supply promotes the proliferation, differentiation, and maturation of these cells, further strengthening the intestinal lining. oup.com

By improving gut integrity, monoglycerides help enhance disease resistance and reduce the severity of intestinal damage and diarrhea caused by pathogens like ETEC. escholarship.orgnih.gov

Mitigation of Diarrhea and Systemic Inflammation

Monoglycerides have demonstrated potential in alleviating diarrhea and systemic inflammation, primarily through their effects on intestinal health and immune modulation. Studies in animal models, particularly weaned piglets susceptible to post-weaning diarrhea, have shown that dietary supplementation with blends of monoglycerides can enhance disease resistance. nih.gov The proposed mechanism for this therapeutic effect involves the antimicrobial properties of monoglycerides, which can disrupt the cell membranes of pathogenic bacteria in the gut. nih.gov

Research indicates that monoglycerides of short- and medium-chain fatty acids can improve intestinal morphology by increasing villus height and reducing crypt depth. nih.gov These structural improvements enhance the absorptive capacity of the intestine and strengthen the gut barrier function. Furthermore, certain monoglycerides, such as butyric acid monoglyceride, have been shown to regulate the expression of pro-inflammatory cytokines, like tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β), and increase the expression of tight junction proteins, which are crucial for maintaining intestinal barrier integrity. nih.gov By bolstering the intestinal barrier and modulating the local immune response, monoglycerides can reduce the translocation of bacterial endotoxins into the bloodstream, thereby mitigating systemic inflammation. nih.gov An anti-inflammatory effect of monoglycerides has been observed during peak infection periods in animal studies, suggesting their role in dampening excessive inflammatory responses. nih.gov

FindingOrganism/ModelMonoglyceride(s) StudiedOutcome
Reduced severity of diarrheaWeaned pigletsBlend of short- and medium-chain fatty acid monoglyceridesAlleviated diarrhea and mitigated intestinal and systemic inflammation. nih.gov
Improved intestinal morphologyWeaned pigletsButyric acid monoglycerideIncreased villus height and reduced crypt depth. nih.gov
Regulation of inflammatory markersWeaned pigletsButyric acid monoglycerideRegulated the profile of pro-inflammatory cytokines. nih.gov
Enhanced intestinal barrier functionWeaned pigletsButyric acid monoglycerideIncreased the expression of tight junction proteins. nih.gov

Interactions with Biological Membranes and Proteins

The biological effects of monoglycerides are intrinsically linked to their interactions with the primary components of biological systems: lipid membranes and proteins. Their amphiphilic nature allows them to insert into and modulate the properties of cell membranes, which in turn influences the function of membrane-associated proteins.

The interaction between monoglycerides and proteins exhibits a degree of specificity that is dependent on the biochemical properties of both the lipid and the protein. Studies utilizing model proteins such as β-lactoglobulin (β-LG) and lysozyme (B549824) with monoglycerides like monostearoylglycerol and monopalmitoylglycerol have provided insights into these specific interactions. nih.gov

Research has shown that lysozyme can efficiently insert into various monoglyceride monolayers, including those composed purely of monoglycerides. nih.gov In contrast, the insertion of β-lactoglobulin is more dependent on the lipid composition of the monolayer. nih.gov Specifically, the insertion of β-LG is promoted when the acyl chains of negatively charged amphiphiles present in the monolayer are shorter than those of the monoglyceride. nih.gov The stability of the protein is another critical factor; proteins with lower stability tend to insert more readily into monostearoylglycerol monolayers. nih.gov These findings suggest that both the lipid environment and the conformational stability of the protein dictate the specificity of their interaction.

Proteins can act as catalysts for phase transitions in monoglyceride bilayers. A notable example is the protein-mediated transition of monoglycerides from a lamellar beta (Lβ) phase to a coagel phase. nih.gov This transition is characterized by a large exothermic binding enthalpy, which is dependent on the nature of the monoglyceride but not the interacting protein. nih.gov

The mechanism of this phase transition involves a two-step process. The initial step is a protein-mediated aggregation of vesicles, which is then followed by the stacking and potential fusion of the bilayers. nih.gov However, not all proteins that interact with monoglycerides can induce this phase transition. For instance, destabilized α-lactalbumin, despite its ability to insert into monoglyceride monolayers, does not induce the Lβ to coagel phase transition. nih.gov This is attributed to an increased surface coverage by the unfolded protein upon binding to the interface, which interferes with the subsequent steps of vesicle aggregation and fusion. nih.gov

Model ProteinMonoglyceride(s)Key Observation
β-lactoglobulin (β-LG)Monostearoylglycerol, MonopalmitoylglycerolInsertion is dependent on lipid composition. nih.gov
LysozymeMonostearoylglycerol, MonopalmitoylglycerolInserts efficiently into all tested monolayers. nih.gov
Destabilized α-lactalbuminMonostearoylglycerolDoes not induce the Lβ to coagel phase transition. nih.gov

All-atom molecular dynamics simulations have been employed to investigate the interactions of monoglycerides with model lipid membranes at an atomistic level. archie-west.ac.uk These computational studies have revealed that the insertion of monoglycerides into a model membrane leads to significant disruption of the membrane's structure. archie-west.ac.uk

Simulations comparing a model membrane in an aqueous solution at its equilibrium state to one with inserted monoglycerides show clear evidence of membrane perturbation. archie-west.ac.uk These studies have established correlations between the concentration of monoglycerides and the extent of changes in membrane properties. archie-west.ac.uk Furthermore, these simulations have highlighted that different sizes of monoglycerides induce varying degrees of change in the membrane structure. archie-west.ac.uk Future research in this area aims to determine the energy barriers for lipid entry into the membrane and to model more complex and realistic bacterial membranes to gain a broader understanding of the underlying antimicrobial mechanisms of monoglycerides. archie-west.ac.uk

When combined with other lipids, such as fatty acids, monoglycerides can exhibit synergistic effects on the remodeling of phospholipid membranes. The co-administration of lauric acid (LA) and glycerol monolaurate (GML) to a supported lipid bilayer has been shown to trigger concurrent tubule and bud formation, leading to a synergistic level of phospholipid membrane remodeling that significantly exceeds the effects of either compound alone. nih.gov

This synergistic disruption is driven by a competition for the lipid supply to the newly forming buds and tubules, which creates an inability to relieve membrane strains. nih.gov The combination of LA and GML also leads to pearling instability, the dynamic transformation of buds into tubules and vice versa, and extensive membrane lysis. nih.gov The most pronounced membrane remodeling effects are observed with equimolar concentrations of the fatty acid and monoglyceride. nih.gov These findings provide a new model for understanding how interactions between different lipid species can trigger significant membrane remodeling events, which is relevant to their biological activities, including their antimicrobial properties. nih.gov

Advanced Analytical Techniques in Monoglyceride Research

Lipidomics Approaches for Monoglyceride Profiling

Lipidomics, the large-scale study of lipids in biological systems, has developed powerful workflows for the detailed analysis of monoglycerides. These approaches are essential for understanding the subtle but significant variations in monoglyceride profiles across different biological states and tissues. High-resolution mass spectrometry is the cornerstone of lipidomics, enabling the sensitive and specific detection of a vast array of lipid species.

Shotgun Lipidomics for Regiospecificity and Quantification

Shotgun lipidomics is a powerful high-throughput strategy that analyzes total lipid extracts by direct infusion into a mass spectrometer, bypassing chromatographic separation. A significant challenge in monoglyceride analysis is the rapid isomerization between the sn-1/3 and sn-2 positions via acyl migration, which can obscure the true endogenous isomeric distribution.

To overcome this, a specialized shotgun lipidomics method has been developed that involves a facile, low-temperature diacetyl derivatization process. This rapid derivatization at -20°C effectively "freezes" the acyl position, preventing post-extraction acyl migration and preserving the regiospecificity of the monoglyceride isomers. This technique utilizes a single-phase methyl tert-butyl ether extraction to minimize acyl migration during sample preparation. The diacetyl derivatization not only stabilizes the regioisomers but also enhances analytical sensitivity by improving ionization efficiency, allowing for detection in the low femtomole range. This approach enables the definitive identification and quantification of monoglyceride regioisomers directly from biological tissue extracts, revealing diverse molecular species profiles and tissue-specific regiospecificity.

Mass Spectrometry (MS)-Based Methods for Monoglyceride Analysis

Mass spectrometry is a central tool for the analysis of monoglycerides due to its high sensitivity and specificity. Advances in MS technology, particularly in electrospray ionization (ESI), have facilitated the detailed characterization of monoglyceride molecular species from complex biological samples.

Tandem mass spectrometry (MS/MS) is crucial for distinguishing between monoglyceride regioisomers, such as 1-monopalmitoyl-glycerol and 2-monopalmitoyl-glycerol. After derivatization, these isomers exhibit distinct and characteristic fragmentation patterns upon collision-induced dissociation (CID). For instance, diacetylated 1-MG and 2-MG derivatives produce unique signature fragment ions that allow for their unambiguous differentiation without the need for chromatographic separation. This capability is critical for accurately assessing the relative abundances of different regioisomers in a sample. Gas chromatography-mass spectrometry (GC-MS) of silylated derivatives can also be used, where α- and β-regioisomers show different fragmentation patterns, enabling their reliable distinction.

Table 1: Characteristic MS/MS Fragments for Regioisomer Differentiation
Monoglyceride Isomer TypeDerivatization MethodKey Differentiating FeatureNotes
1-MG vs. 2-MGDiacetyl DerivatizationDistinct signature fragmentation patterns during collision-induced dissociation.Enables differentiation without chromatography.
alpha-MAG vs. beta-MAGSilylation (for GC-MS)beta-MAG C16:0 shows diagnostic fragments at m/z 218, 203, 191, and 103 not formed from the alpha-isomer.alpha-MAG C16:0 is characterized by the loss of methylene(trimethylsilyl)oxonium (103 amu).

Precursor ion scanning (PIS) is a specialized MS/MS technique used to comprehensively profile all molecular species of a specific lipid class within a sample. In this mode, the mass spectrometer is set to detect only those precursor ions that generate a specific, characteristic fragment ion upon CID. For the analysis of diacetylated monoglycerides, a precursor ion scan for the fragment ion at m/z 159 can be used to selectively detect all monoglyceride species present in a complex lipid extract. This method allows for the rapid and comprehensive profiling of monoglyceride species from tissue extracts, as demonstrated in analyses of liver extracts where different extraction conditions were optimized by monitoring the PIS profile.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Combining liquid chromatography with mass spectrometry (LC-MS) is a cornerstone of modern lipidomics, offering a powerful platform for separating and analyzing complex lipid mixtures. This technique is particularly useful for monoglyceride analysis as it separates different lipid classes and individual molecular species prior to their introduction into the mass spectrometer, reducing ion suppression effects and allowing for more accurate identification and quantification.

Reversed-phase LC is commonly employed, which separates lipids based on their hydrophobicity, effectively resolving monoglycerides with different fatty acyl chain lengths and degrees of saturation. The separated analytes are then ionized, typically using ESI, and detected by the mass spectrometer. LC-MS methods have been developed for the simultaneous determination of various acylglycerols, including 1-MGs and 2-MGs. These methods provide unequivocal identification through mass-selective detection and allow for reliable quantification, with limits of quantitation reported in the sub-mg/L range.

Techniques for Studying Monoglyceride Interactions and Structures

Beyond identification and quantification, understanding the structural arrangement of monoglycerides and their interactions with other biomolecules like proteins and lipids is vital for elucidating their biological functions. A variety of biophysical techniques are employed for these investigations.

Table 2: Techniques for Structural and Interaction Analysis of Monoglycerides
TechniquePrincipleApplication in Monoglyceride Research
X-ray Diffraction (XRD)Scattering of X-rays by the crystalline atomic structure of a material.Determining the polymorphic form (e.g., α, β', β) of monoglyceride crystals in oleogels by analyzing characteristic short spacing peaks. nih.gov
Solid-State Nuclear Magnetic Resonance (NMR)Measures the magnetic properties of atomic nuclei to reveal information about molecular structure and dynamics in solid samples.Provides structural information on monoglycerides in different phases, such as bilayers, and can monitor the dynamics of other molecules within monoglyceride structures.
Cryo-Scanning Electron Microscopy (Cryo-SEM)Imaging of flash-frozen, hydrated samples to visualize microstructure.Provides qualitative and quantitative information on the network structure of monoglyceride coagels. nih.gov
Isothermal Titration Calorimetry (ITC)Measures the heat change upon binding of molecules.Characterizes the binding parameters and enthalpy of interaction between proteins and monoglyceride bilayers.
Monolayer TechniqueMeasures the surface pressure of a single layer of molecules at an air-water interface to study insertion and interaction.Investigates the insertion of proteins, such as β-lactoglobulin and lysozyme (B549824), into monoglyceride monolayers.
Neutron DiffractionScattering of neutrons by atomic nuclei to determine structure.Provides structural details of lipid bilayers, complementary to XRD, especially for locating hydrogen atoms. osti.gov
Quartz Crystal Microbalance-Dissipation (QCM-D)Measures changes in frequency and dissipation of a quartz crystal sensor to monitor mass adsorption and viscoelastic properties of surface layers.Studies the remodeling and disruption of phospholipid membranes by monoglycerides. nih.gov
Time-Lapse Fluorescence MicroscopyVisualizes fluorescently labeled molecules over time to observe dynamic processes.Investigates the synergistic effects of monoglycerides and fatty acids on phospholipid membrane remodeling, such as tubule and bud formation. nih.gov

Techniques such as X-ray diffraction (XRD) are fundamental for studying the crystalline structure and polymorphism of monoglycerides, which is crucial for their function in systems like oleogels. nih.govugent.be XRD patterns reveal characteristic peaks that correspond to different polymorphic forms, such as α, β', and β crystals. nih.gov

To investigate interactions with proteins, methods like the monolayer technique and isothermal titration calorimetry (ITC) are employed. These studies have shown, for example, that proteins like lysozyme can efficiently insert into monoglyceride monolayers. ITC provides thermodynamic data on the binding affinity and enthalpy of these interactions.

For probing the structure of monoglycerides within larger assemblies, such as membranes and coagels, researchers use solid-state Nuclear Magnetic Resonance (NMR) , cryo-scanning electron microscopy (Cryo-SEM) , and freeze-fracture electron microscopy . nih.gov NMR can yield detailed structural information on the lipids, while Cryo-SEM provides direct visualization of the network microstructure of coagel systems. nih.govNeutron diffraction offers a complementary approach to XRD for determining the structure of lipid bilayers, with the particular advantage of being sensitive to hydrogen and deuterium, allowing for contrast variation studies. osti.gov

The dynamic interactions of monoglycerides with lipid membranes are studied using techniques like Quartz Crystal Microbalance-Dissipation (QCM-D) and time-lapse fluorescence microscopy . nih.gov These methods have revealed that mixtures of monoglycerides and fatty acids can synergistically remodel phospholipid membranes, inducing structures like tubules and buds and causing extensive membrane lysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure and dynamics of monoglycerides. nih.gov High-resolution ¹H- and ¹³C-NMR are frequently employed for the qualitative and quantitative analysis of monoglycerides and their isomers in complex mixtures. nih.govnih.gov

Quantitative ¹H-NMR (qHNMR) has been developed for the simultaneous quantification of various components in glyceride mixtures, including 1-monoglycerides (1-MG), 2-monoglycerides (2-MG), diglycerides, triglycerides, free fatty acids, and glycerol (B35011). nih.gov This method utilizes unique, non-overlapping proton signals for each component to determine their respective concentrations. nih.gov For instance, the chemical shifts of protons on the glycerol backbone can distinguish between 1-MG and 2-MG isomers.

Deuterium NMR (²H-NMR) is particularly useful for studying the molecular dynamics and ordering of monoglycerides within different phases. By selectively labeling parts of the monoglyceride molecule with deuterium, it is possible to obtain detailed information about the orientation and mobility of specific segments of the molecule.

Interactive Data Table: Representative ¹H-NMR Chemical Shifts for Monoglyceride Moieties

Proton Type Chemical Shift (ppm) in CDCl₃ Attributed to
Glycerol CH₂ (1-MG)~4.20Protons on the first and third carbon of the glycerol backbone in 1-monoglycerides
Glycerol CH (1-MG)~3.95Proton on the second carbon of the glycerol backbone in 1-monoglycerides
Glycerol CH (2-MG)~5.10Proton on the second carbon of the glycerol backbone in 2-monoglycerides
Acyl Chain α-CH₂~2.35Methylene group adjacent to the carbonyl group
Acyl Chain β-CH₂~1.63Methylene group beta to the carbonyl group
Acyl Chain (CH₂)n~1.20-1.40Bulk methylene groups in the fatty acid chain
Acyl Chain CH₃~0.88Terminal methyl group of the fatty acid chain

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and specific monoglyceride.

Electron Microscopy (EM) (e.g., Freeze Fracture EM, Scanning Electron Microscopy)

Electron microscopy (EM) techniques provide high-resolution visualization of the microstructure of monoglyceride-based systems. Freeze-fracture EM and cryogenic scanning electron microscopy (Cryo-SEM) are particularly valuable for examining the morphology of monoglyceride assemblies in their native, hydrated state.

Freeze-Fracture Electron Microscopy (FFEM) is a unique technique that allows for the visualization of the internal structure of membranes and lipid phases. springernature.comnih.govazom.com In this method, the sample is rapidly frozen and then fractured. The fracture plane often follows the path of weakest forces, which in lipid systems is typically along the hydrophobic interior of lipid bilayers or monolayers. springernature.comnih.gov This exposes the internal faces of these structures, which are then coated with a thin layer of platinum and carbon to create a replica that can be imaged by transmission electron microscopy. nih.gov FFEM has been instrumental in revealing the intricate three-dimensional organization of monoglyceride mesophases.

Scanning Electron Microscopy (SEM) , particularly in its cryogenic form (Cryo-SEM), is used to study the surface topography of monoglyceride structures. unityfvg.itresearchgate.netproquest.com In a study on monoglyceride-based oleogels, Cryo-SEM revealed that the application of shear during crystallization significantly alters the microstructure, leading to the formation of smaller crystal clusters compared to the larger crystalline platelets formed under static conditions. proquest.com Another study on compound oleogels based on monoglycerides and edible waxes used SEM to clarify that the oleogels crystallized in a platelet-like microstructure. acs.org

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during molecular interactions. springernature.comnih.gov This allows for a complete thermodynamic characterization of the binding event in a single experiment, providing information on the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. nih.govspringernature.com

In the context of monoglyceride research, ITC is particularly useful for studying the interactions between monoglycerides and other molecules, such as proteins. springernature.comnih.govspringernature.com For example, it can be used to quantify the binding of enzymes like lipases to monoglyceride substrates or to investigate the incorporation of monoglycerides into protein-stabilized emulsions. The technique works by titrating a solution of one molecule (the ligand) into a solution of another (the macromolecule) and measuring the minute temperature changes that result from their binding. These heat changes are directly proportional to the extent of binding.

Interactive Data Table: Thermodynamic Parameters Obtainable from ITC

Parameter Symbol Description
Association ConstantKaA measure of the affinity of the ligand for the macromolecule.
Enthalpy ChangeΔHThe heat released or absorbed during the binding event.
Entropy ChangeΔSThe change in the randomness or disorder of the system upon binding.
Gibbs Free Energy ChangeΔGThe overall energy change of the system, indicating the spontaneity of the binding.
StoichiometrynThe number of ligand molecules that bind to one macromolecule.

Monolayer Techniques

Monolayer techniques, particularly the Langmuir-Blodgett trough method, are invaluable for studying the interfacial properties of amphiphilic molecules like monoglycerides at an air-water or oil-water interface. scispace.cominformaticsjournals.co.inresearchgate.net A monolayer is a single layer of molecules that forms at an interface. By compressing this monolayer with a movable barrier and measuring the corresponding surface pressure, a surface pressure-area (π-A) isotherm is generated. This isotherm provides information about the packing, orientation, and phase behavior of the monoglyceride molecules at the interface.

Studies on monoolein (B16389) Langmuir monolayers have investigated their physicochemical characteristics on different salt sub-phases, revealing that various salts can alter the surface pressure of the isotherms without changing the monolayer phase transitions. informaticsjournals.co.in The compressibility and surface elasticity of the monolayer can also be calculated from the isotherm data, providing further insights into the mechanical properties of the monoglyceride film. scispace.com These techniques are crucial for understanding the emulsifying and stabilizing properties of monoglycerides.

Quartz Crystal Microbalance-Dissipation (QCM-D)

Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) is a highly sensitive, surface-based analytical technique that can monitor molecular adsorption and desorption processes in real-time. biolinscientific.combiolinscientific.com It utilizes a piezoelectric quartz crystal sensor that oscillates at a specific frequency. surflay.com When molecules adsorb onto the sensor surface, the oscillation frequency decreases, and this change is directly proportional to the added mass. Simultaneously, QCM-D measures the energy dissipation (D), which provides information about the viscoelastic properties (i.e., softness or rigidity) of the adsorbed layer. biolinscientific.com

In monoglyceride research, QCM-D can be used to study the formation of monoglyceride layers on various surfaces, their interaction with other molecules, and the kinetics of these processes. nanoscience.comnih.gov For example, it can be employed to investigate the adsorption of monoglycerides onto food-grade surfaces or to study the interaction of enzymes with monoglyceride-coated surfaces. The real-time nature of QCM-D allows for a detailed understanding of the dynamics of these interfacial phenomena. biolinscientific.com

Time-Lapse Fluorescence Microscopy

Time-lapse fluorescence microscopy is a powerful imaging technique that allows for the visualization of dynamic processes in real-time. By labeling specific molecules with fluorescent probes, their location and movement can be tracked over time.

In the context of monoglyceride research, this technique is particularly valuable for studying the process of lipid digestion. usu.eduusu.edu During the digestion of triglycerides, monoglycerides are formed as key intermediates. By using fluorescently labeled lipids, researchers can visualize the breakdown of triglyceride-rich lipid droplets and the subsequent formation and fate of monoglyceride-containing product phases. For instance, studies have used light microscopy to observe the formation of liquid crystalline product phases, which are favored by the presence of monoglycerides, during the hydrolysis of emulsified fats. usu.eduusu.edu Confocal laser scanning microscopy, a type of fluorescence microscopy, has been used with an oil-soluble dye to visualize changes in the lipid phase during simulated gastrointestinal digestion. nih.gov

X-ray Diffraction and Small Angle X-ray Scattering (SAXS)

X-ray diffraction (XRD) and Small Angle X-ray Scattering (SAXS) are indispensable techniques for characterizing the crystalline structure and self-assembled mesophases of monoglycerides. nih.govugent.be

X-ray Diffraction (XRD) provides detailed information about the arrangement of atoms within a crystalline material. forcetechnology.comulisboa.ptiastate.edu Each crystalline form of a monoglyceride, known as a polymorph, has a unique XRD pattern that acts as a fingerprint for its identification. forcetechnology.com XRD is used to determine the polymorphic form of monoglycerides in solid fats and oleogels, which is crucial as different polymorphs have distinct physical properties. For example, the β-polymorphic form of monoglycerides has been identified in oleogels using XRD. rsc.org

Small Angle X-ray Scattering (SAXS) is used to investigate the larger-scale structures of monoglyceride assemblies, such as the different liquid crystalline mesophases (e.g., lamellar, cubic, hexagonal) that they form in the presence of water. nih.govnih.gov The scattering pattern obtained from a SAXS experiment provides information about the size, shape, and arrangement of these self-assembled structures. mdpi.com SAXS is a preferred method for identifying and structurally characterizing lipid mesophases and has been used extensively to map the phase diagrams of monoglyceride-water systems. nih.gov Time-resolved SAXS studies have also been employed to elucidate the crystallization behavior of monoglyceride oleogels. ugent.be

Interactive Data Table: Common Monoglyceride Mesophases Identified by SAXS

Mesophase Description Typical SAXS Peak Ratios
Lamellar (Lα)Stacked lipid bilayers separated by water layers.1 : 2 : 3 : ...
Cubic Pn3m (Diamond)Bicontinuous cubic phase with a diamond-like minimal surface.√2 : √3 : √4 : √6 : √8 : ...
Cubic Ia3d (Gyroid)Bicontinuous cubic phase with a gyroid minimal surface.√6 : √8 : √14 : √16 : ...
Hexagonal (HII)Cylindrical water channels arranged in a hexagonal lattice surrounded by lipid.1 : √3 : √4 : √7 : ...

Monoglycerides in Advanced Material Science and Nanotechnology Formulations

Nanotechnology Formulations for Enhanced Monoglyceride Performance

The development of nanotechnology platforms has significantly broadened the application of monoglycerides. tandfonline.com By encapsulating or structuring these lipids at the nanoscale, it is possible to overcome challenges such as low aqueous solubility and improve their therapeutic and functional properties. nih.govnih.gov

Nano-emulsions and microemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by surfactant molecules. pharmaexcipients.com While both are characterized by nano-sized droplets, they differ in their thermodynamic stability; microemulsions are thermodynamically stable, whereas nano-emulsions are kinetically stable systems that require energy for their formation. mdpi.com

Monoglycerides, such as glyceryl monooleate and glyceryl monolinoleate, are key components in the formulation of these systems. pharmaexcipients.com They can be part of the oil phase or act as co-surfactants, influencing the droplet size and stability of the emulsion. For instance, glycerol (B35011) monolaurate (GML) emulsions have demonstrated higher antimicrobial activity compared to free GML. mdpi.com The small droplet size of these emulsions, generally in the range of 20-500 nm, makes them resistant to physical destabilization processes like flocculation and creaming. pharmaexcipients.com The composition of these formulations is critical; for example, low molar volume oils, such as monoglycerides, tend to emulsify to a greater extent than triglycerides. researchgate.net

Table 1: Comparison of Nano-emulsions and Microemulsions

Feature Nano-emulsions Microemulsions
Thermodynamic Stability Kinetically Stable Thermodynamically Stable
Droplet Size Range ~1 to 100 nm mdpi.com ~100 to 400 nm mdpi.com
Formation Requires external energy (high-energy methods) pharmaexcipients.com Forms spontaneously (low-energy methods) mdpi.com
Appearance Transparent, translucent, or milky pharmaexcipients.com Translucent mdpi.com

| Surfactant Requirement | Lower concentration researchgate.net | Higher concentration researchgate.net |

Liposomes are spherical vesicles composed of one or more lipid bilayers, which can encapsulate both hydrophilic and lipophilic substances. nih.gov While traditionally formulated with phospholipids (B1166683), there is growing interest in incorporating monoglycerides into liposomal structures. mdpi.com Monoglycerides like glyceryl monooleate can be used as a key structural component of the liposomal membrane, often in combination with phospholipids and cholesterol. alfa-chemistry.com

The inclusion of monoglycerides can enhance the stability and drug loading capacity of liposomes. alfa-chemistry.com For example, research has shown that liposomal formulations of fatty acids can be effective, and there is significant potential for developing similar liposomal systems for monoglycerides to improve their therapeutic properties. mdpi.com Recent explorations have also included bicellar nanostructures, composed of phospholipids and monoglycerides like glycerol monolaurate (GML), which exhibit unique membrane-disruptive activities. nih.gov

Solid lipid nanoparticles (SLNs) are colloidal carriers with a solid lipid core matrix. pharmaexcipients.comlongdom.org They are composed of biodegradable lipids that are solid at room and body temperatures, such as triglycerides, waxes, and monoglycerides. pharmaexcipients.comnih.gov Monoglycerides are a crucial component in the formulation of SLNs, often forming part of the solid lipid matrix that encapsulates active compounds. nih.govresearchgate.net

SLNs offer several advantages over other colloidal carriers, including high stability, controlled drug release, and the ability to incorporate a wide variety of drugs. pharmaexcipients.commdpi.com The presence of monoglycerides in the lipid matrix can improve the loading capacity of the nanoparticles. mdpi.com The production of SLNs can be achieved through methods like high-pressure homogenization or microemulsion techniques. pharmaexcipients.com Nanostructured lipid carriers (NLCs), an advanced form of SLNs, are composed of a blend of solid and liquid lipids, where a long-chain monoglyceride can serve as the solid lipid component. nih.gov

Table 2: Common Components of Solid Lipid Nanoparticles

Component Examples Role
Solid Lipid Monoglycerides (e.g., Glyceryl monostearate), Triglycerides, Fatty Acids, Waxes longdom.orgresearchgate.net Forms the solid core matrix for drug encapsulation longdom.org
Surfactant/Emulsifier Polysorbates, Lecithin, Bile salts longdom.org Stabilizes the lipid dispersion longdom.org

| Aqueous Phase | Water | Continuous phase for dispersion |

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb large amounts of water or biological fluids. nih.govnih.gov They are extensively investigated as systems for the controlled release of therapeutic agents. nih.govrheolution.com The release mechanism can be based on the controlled degradation of the hydrogel matrix, which leads to the release of the encapsulated drug. rheolution.com

Monoglycerides can be incorporated into hydrogel systems to modulate their properties and control the release of active substances. For example, monoglyceride-based oleogels can be used to create structured emulsions within a hydrogel network. researchgate.net Furthermore, topical gel formulations containing liposomes loaded with antimicrobial lipids have been shown to be effective without causing skin irritation. nih.gov The tunable physical properties and controllable degradability of hydrogels make them a versatile platform for delivering a variety of therapeutic agents. nih.gov

Due to their amphiphilic nature, monoglycerides can self-assemble into various structures in aqueous solutions, with micelles being a primary example. tandfonline.com This self-assembly occurs at a specific concentration known as the critical micelle concentration (CMC). tandfonline.com These micellar nanostructures are typically spherical with a hydrophobic core and a hydrophilic shell. nih.gov

The formation of these self-assembled nanostructures is crucial for the biological activity of monoglycerides, as they often exhibit their membrane-disruptive properties at or above the CMC. tandfonline.com Research has shown that monoglyceride micelles can interact with and disrupt cell membranes. nih.gov The apparent spherical hydrodynamic radius of micellar aggregates formed from a commercial monoacylglycerol mixture has been calculated to be approximately 2.48 nm. nih.gov Beyond simple micelles, monoglycerides can also form more complex structures like inverse bicontinuous cubic phases, which are also promising for drug delivery applications. nih.gov

Monoglycerides in Structured Lipid Systems

Monoglycerides play a significant role in structuring liquid oils into semi-solid materials, often referred to as oleogels. researchgate.netrsc.org This is achieved through the molecular self-assembly of monoglycerides within the oil, creating a crystalline network that entraps the liquid oil. rsc.org This process provides structure and viscoelastic properties to vegetable oils, mimicking the texture of solid fats. rsc.org

These structured lipid systems are of great interest to the food industry as they offer a way to replace saturated and trans fatty acids with healthier unsaturated oils while maintaining the desired texture in food products like margarines and bakery goods. researchgate.netrsc.org The ability of saturated monoglycerides to self-assemble into various hierarchical structures allows for the creation of diverse fat alternatives, including oleogels and structured emulsions. researchgate.net The specific properties of the resulting oleogel depend on factors such as the type and concentration of the monoglyceride and the processing conditions. researchgate.net

Table of Mentioned Compounds

Compound Name
Cholesterol
Diacetylated monoglycerides
Glycerol
Glycerol monodecanoate
Glycerol monolaurate (GML)
Glyceryl monolinoleate
Glyceryl monooleate (GMO)
Glycerol monocaprylate
Glyceryl monostearate (GMS)
Lauric acid
Oleic acid
Palmitic acid
Phospholipids
Stearic acid

Oleogel Formation and Functionality

Monoglycerides (MGs) are highly effective oleogelators capable of structuring liquid edible oils into solid-like materials, known as oleogels. scielo.br This process, called oleogelation, involves the creation of a three-dimensional network by the oleogelator, which entraps the liquid oil. scielo.brresearchgate.net The formation of monoglyceride-based oleogels is primarily driven by the self-assembly of MG molecules. In a hydrophobic medium like oil, the glycerol heads of the monoglycerides self-assemble to form an inverse lamellar phase. mdpi.com The structure is stabilized by intermolecular hydrogen bonds forming between the hydroxyl (OH) groups of the monoglycerides and the carbonyl (C=O) groups of the fatty acids. researchgate.netmdpi.com This arrangement leads to the crystallization of the aliphatic tails of the MGs, resulting in a crystalline network that provides elasticity and structure to the oil. mdpi.com

The functionality of these oleogels is influenced by several factors, including the type and concentration of the monoglyceride, the type of oil, and the processing conditions. researchgate.net Saturated fatty acid glycerides, such as glyceryl monostearate (GMS), glyceryl monolaurate (GML), and glycerol monocaprylate (GMC), readily form solid-like, thermally reversible oleogels. mdpi.com In contrast, unsaturated monoglycerides like monoolein (B16389) require higher concentrations to form gels. mdpi.com The concentration of the monoglyceride directly impacts the density of the crystal network; as the MG content increases, the oleogels exhibit a more compact structure, leading to higher mechanical strength, better thermal stability, and greater resistance to deformation. mdpi.com For instance, the onset gelation concentration for GMS and GMC can be as low as 2% (w/w). mdpi.com

The crystal morphology plays a crucial role in the oleogel's properties. GMS and GMC tend to form small, needle-like crystals, which contribute to higher crystallinity and the formation of stable oleogels with superior hardness and oil binding capacity. mdpi.com Conversely, GML typically forms larger, flake-like crystals. mdpi.com Combining different gelators, such as monoglycerides and waxes (e.g., candelilla wax, carnauba wax), can create hybrid oleogels with enhanced properties. acs.org In such systems, the monoglyceride often controls the onset of crystallization, while the wax enhances the network at lower temperatures, affecting the final elasticity and mechanical strength of the oleogel. acs.org

The table below details the effect of structurant concentration on the hardness of oleogels made with olive oil.

Structurant CompositionConcentrationHardness (g)
Sunflower Wax (SW)6%158.3
Sunflower Wax (SW)8%345.8
Sunflower Wax (SW)10%645.1
SW + Monoglycerides (MGs)6%200.5
SW + Monoglycerides (MGs)8%412.7
SW + Monoglycerides (MGs)10%852.6

This table is based on data presented in a study on olive oil oleogels and illustrates how hardness increases with structurant concentration. nih.gov

Organogels: Process and Molecular Mechanism Studies

The formation of organogels using monoglycerides is a process rooted in molecular self-assembly and crystallization. The mechanism begins when monoglyceride molecules, which are amphiphilic, are dispersed in a non-polar solvent (oil) at a temperature above their melting point. nih.gov Upon cooling, these molecules self-organize into inverse bilayer nanostructures, which then grow into lamellar plate-like microstructures. researchgate.net This assembly is driven by hydrogen bonding between the hydrophilic glycerol head groups. mdpi.com These microstructures subsequently interconnect to form a three-dimensional network that immobilizes the liquid oil, transforming it into a gel. researchgate.net

The crystalline structure of this network is a key determinant of the organogel's physical properties. Monoglycerides can crystallize in different polymorphic forms, such as α, β′, and the most stable β form. mdpi.comnih.gov The transition to the more stable β polymorph is associated with a higher melting point and can be enhanced by applying shear during the crystallization process. nih.gov X-ray diffraction (XRD) studies confirm that GMS and GMC oleogels often exhibit a mix of β and β′ crystals, which contributes to smaller crystal sizes and a more stable gel network. mdpi.com In contrast, GML oleogels tend to feature the α crystalline form, resulting in a softer structure. mdpi.com

The molecular structure of the monoglyceride, particularly the length and saturation of its fatty acid chain, significantly influences the self-assembly behavior and resulting gel properties. mdpi.com For example, the lack of gel formation in highly unsaturated oils like flaxseed oil when using only glycerol monostearate (GMS) suggests that the high degree of unsaturation can hinder the development of a stable 3D network. mdpi.com The interaction between different types of oleogelators in mixed systems can be complex. In some cases, a synergistic interaction occurs, enhancing gel strength, while in others, the addition of a second component can weaken or prevent gel formation altogether. mdpi.com

Monoglycerides as Components in Biodegradable Materials

Plasticizers in Thermoplastic Starch-Polyethylene Composites

In the production of biodegradable hybrid composites from low-density polyethylene (B3416737) and thermoplastic starch, monoglycerides have proven to be an effective plasticizer. scientific.netresearchgate.net Thermoplastic starch is produced by disrupting the semi-crystalline structure of native starch granules using heat, shear, and a plasticizer. researchgate.net While polyols like glycerol and sorbitol are commonly used, distilled monoglycerides have been demonstrated as a superior alternative. researchgate.netscientific.net

When used as a plasticizer, often in combination with glycerol, monoglycerides improve the processability of starch and its compatibility with the polyethylene matrix. scientific.net The use of monoglycerides helps to overcome some of the drawbacks of TPS, such as its poor mechanical properties and high water sensitivity. researchgate.net The advantages of using monoglycerides in these composites are evident in the improved mechanical performance and physical characteristics of the final product, such as reduced film thickness compared to composites using sorbitol. researchgate.netscientific.net

Impact on Mechanical Properties and Degradation Rates of Composites

The incorporation of distilled monoglycerides as a plasticizer in thermoplastic starch-polyethylene composites has a significant positive impact on both the mechanical properties and the degradation rate of the material. researchgate.net Research has shown that composites formulated with monoglycerides exhibit substantially improved mechanical strength compared to those containing sorbitol. researchgate.netscientific.net Specifically, these composites have been characterized by 62-81% higher values of critical stress and 62-93% higher elongation at rupture. researchgate.netscientific.netresearchgate.net Furthermore, the resulting films are 55-86% thinner, which can contribute to more efficient destruction in the environment and more cost-effective use in packaging applications. researchgate.netscientific.net

Monoglycerides also accelerate the biodegradation process of the composite material. finechem-mirea.ru Studies evaluating the biodegradability of these films in biohumus over six months revealed a significant decline in mechanical integrity. finechem-mirea.rufinechem-mirea.ru After this period, a 60% decrease in strength and deformation properties was observed, indicating an intensive biodegradation process. finechem-mirea.ru This was accompanied by significant water absorption (up to 30%) and the intensive sporulation of active microorganisms on the sample surfaces, confirming the positive effect of monoglycerides on enhancing the material's biodegradability. finechem-mirea.rufinechem-mirea.ru

The following table summarizes the comparative mechanical properties of composites plasticized with monoglycerides versus sorbitol.

PropertyBHC with SorbitolBHC with MonoglyceridesPercentage Improvement
Critical StressBaseline62-81% Higher62-81%
Elongation at RuptureBaseline62-93% Higher62-93%
Film ThicknessBaseline55-86% Lower55-86%

This table is derived from findings demonstrating the advantages of using distilled monoglycerides as a plasticizer in thermoplastic starch/polyethylene compositions. researchgate.netscientific.netresearchgate.net

Environmental and Sustainability Dimensions of Monoglyceride Research

Green Synthesis Approaches for Monoglycerides

Traditional chemical synthesis of monoglycerides, known as chemical glycerolysis, often involves high temperatures (220–260°C), elevated pressure, and the use of inorganic alkaline catalysts. researchgate.net This process is energy-intensive and can lead to the formation of undesirable by-products, resulting in darker colored and burnt-flavored end products. usamvcluj.ro In response to these drawbacks, several "green" synthesis approaches have been developed, emphasizing milder reaction conditions, reduced energy consumption, and the use of renewable resources.

Enzymatic synthesis stands out as a primary green alternative. semanticscholar.org Lipases, a type of enzyme, are used to catalyze the formation of monoglycerides through several pathways, including the glycerolysis of fats and oils, the esterification of glycerol (B35011) with fatty acids, and the hydrolysis or alcoholysis of triglycerides. researchgate.netusamvcluj.ro This biological approach is considered environmentally friendly due to its mild reaction conditions (typically below 80°C), which leads to lower energy consumption and higher quality products with fewer by-products. ugm.ac.idnih.gov The enzymatic process can achieve high yields of monoglycerides, sometimes exceeding 75%. researchgate.net

Solvent-free synthesis is another significant green approach. By eliminating organic solvents, this method reduces waste and potential environmental contamination. nih.gov Research has demonstrated the technical feasibility of producing medium-chain monoglycerides in a solvent-free system using a simple batch reactor, achieving conversions as high as 80%. nih.gov

The use of solid acid-base catalysts also presents a greener alternative to traditional liquid catalysts, which can be toxic and corrosive. researchgate.net This method simplifies the purification process and minimizes waste.

Recent research has also explored novel methods such as using protected glycerol derivatives to achieve more specific and efficient synthesis of monoglycerides. researchgate.net Furthermore, the utilization of crude glycerol, a major byproduct of the biodiesel industry, as a feedstock for monoglyceride synthesis represents a significant step towards a circular economy, turning a potential waste stream into a valuable product. nih.gov

Table 1: Comparison of Green Synthesis Methods for Monoglycerides

Synthesis Method Catalyst / Key Feature Substrates Typical Conditions Monoglyceride Yield / Conversion Reference
Enzymatic Glycerolysis Novozym 435 (immobilized lipase) Crude Glycerol, Soybean Oil 65.2°C, Molar ratio 5.7:1 (glycerol:oil), 12.7 wt% enzyme 28.93% yield nih.gov
Enzymatic Esterification Commercial immobilized lipase (B570770) Glycerol, Medium-chain fatty acids 60°C, Stoichiometric molar ratio, 9% w/w enzyme ~80% conversion nih.gov
Chemical Glycerolysis Sodium Methoxide (catalyst) Ethyl esters from linseed oil, Glycerol Mild reaction conditions 76% yield, 98% conversion rsc.org
Enzymatic Glycerolysis Lipozyme RM-IM (lipase) Anchovy Oil, Glycerol 40°C, Molar ratio 2:1 (glycerol:oil), 6 wt% enzyme 20.34% yield nih.gov

Biodegradability and Environmental Impact of Monoglycerides and their Derivatives

Monoglycerides are generally recognized as safe (GRAS) and are considered to be biodegradable. usamvcluj.rofda.gov In the human body, enzymes break down triglycerides into monoglycerides and diglycerides during digestion. healthline.com

The environmental impact of monoglycerides is a key consideration in their production and use. Life Cycle Assessment (LCA) is a tool used to evaluate the environmental hotspots associated with the entire lifecycle of a product. reading.ac.uk For monoglycerides produced via enzymatic glycerolysis, a gate-to-gate LCA has shown that the main environmental impact is often due to the energy requirements of the process, especially when compared to other bio-based products. reading.ac.uk

The shift from chemical to enzymatic synthesis is a crucial step toward sustainable production, mitigating the adverse effects associated with high-energy, high-temperature chemical processes. usamvcluj.ro The use of crude glycerol from biodiesel production as a raw material for monoglycerides not only adds value to a co-product but also helps to reduce the environmental burden of the biodiesel industry. rsc.org

In agricultural applications, such as poultry production, the use of monoglycerides and diglycerides has the potential to lessen environmental impact without contributing to antimicrobial resistance. nih.gov

While specific, extensive studies on the biodegradation of various monoglyceride derivatives in soil and aquatic environments are not widely detailed in the provided context, the inherent nature of these fatty acid esters suggests they are susceptible to microbial degradation. For instance, related compounds like glycopolymers derived from sugars have shown significant weight loss in soil biodegradation studies, with some samples losing over 40% of their mass in 105 days. mdpi.com This suggests that lipid-based molecules like monoglycerides are likely to be readily metabolized by soil microorganisms.

Future Directions and Emerging Research Frontiers in Monoglyceride Science

Development of Novel Monoglyceride Species with Targeted Bioactivities

The synthesis and characterization of novel monoglyceride species with tailored biological activities represent a promising frontier. Researchers are exploring both chemical and enzymatic synthesis methods to create monoglycerides with specific fatty acid compositions, including those with medium-chain fatty acids (MCFAs) and polyunsaturated fatty acids (PUFAs), to harness their unique therapeutic properties. tandfonline.comresearchgate.net

One area of focus is the development of monoglycerides with enhanced antimicrobial properties. For instance, medium-chain monoglycerides (MCMs) such as glycerol (B35011) monolaurate (GML) have demonstrated significant bactericidal activity. tandfonline.commdpi.com The esterification of a fatty acid to its monoglyceride form can increase its antibacterial efficacy. mdpi.com Future work will likely involve the synthesis of novel MCMs and the evaluation of their efficacy against a broader range of pathogens.

Another avenue of research is the design of monoglycerides as delivery systems for bioactive compounds. Monoglyceride-based oleogels are being investigated for their ability to encapsulate and improve the stability and bioaccessibility of lipophilic bioactives like astaxanthin and β-carotene. researchgate.netresearchgate.net The structure of these oleogels can be modified by altering processing conditions to optimize the retention and release of the encapsulated compounds. researchgate.net

Table 1: Examples of Novel Monoglyceride Species and Their Targeted Bioactivities

Monoglyceride SpeciesTargeted BioactivityResearch Findings
Glycerol Monolaurate (GML)AntimicrobialExhibits potent bactericidal activity against various pathogenic bacteria. tandfonline.commdpi.com
Medium-Chain Monoglycerides (MCMs)Antimicrobial, Metabolic RegulationPossess antimicrobial properties and unique physiological benefits compared to conventional fats. tandfonline.com
Monoglyceride OleogelsBioactive CarrierCan improve the stability and bioaccessibility of lipophilic compounds like astaxanthin and β-carotene. researchgate.netresearchgate.net

In-depth Mechanistic Elucidation of Monoglyceride-Mediated Biological Processes

A deeper understanding of the molecular mechanisms underlying the biological effects of monoglycerides is crucial for their targeted application. Current research is moving beyond their role as metabolic intermediates to explore their function as signaling molecules. nih.govresearchgate.net

A key area of investigation is the role of monoglyceride lipase (B570770) (MGL), the primary enzyme responsible for hydrolyzing monoglycerides into glycerol and fatty acids. nih.govresearchgate.net MGL plays a critical role in regulating the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), a prominent signaling monoglyceride. nih.govresearchgate.net By controlling 2-AG levels, MGL influences processes such as pain, inflammation, and neuroprotection. nih.gov Furthermore, MGL-mediated hydrolysis of monoglycerides provides arachidonic acid, a precursor for inflammatory mediators like prostaglandins. nih.gov

The interaction of monoglycerides with cell membranes is another active area of research. Studies have shown that monoglycerides can induce remodeling of phospholipid membranes, a process that is influenced by the presence of other lipids like fatty acids. nih.gov Understanding these interactions at a molecular level will provide insights into how monoglycerides affect cellular processes such as membrane trafficking and signal transduction. Additionally, research into protein-monoglyceride interactions is revealing how these lipids can influence protein structure and function. nih.gov

Integration of Omics Technologies for Systems-Level Understanding of Monoglyceride Roles

The application of "omics" technologies, particularly lipidomics, is revolutionizing the study of monoglycerides by enabling a comprehensive, systems-level analysis of their roles in health and disease. acs.orgmdpi.com Lipidomics allows for the large-scale identification and quantification of numerous lipid species, including a wide array of monoglycerides, in biological samples. mdpi.comyoutube.com

Shotgun lipidomics is a powerful approach that has been developed to overcome the challenges associated with the quantitative analysis of monoglyceride molecular species, which are often present in low abundance and can undergo rapid isomerization. acs.orgnih.gov This technique utilizes advanced mass spectrometry to provide a detailed snapshot of the monoglyceride profile in cells and tissues. acs.org

Lipidomic studies have already begun to yield valuable insights. For example, lipidomic profiling has been used to identify specific lipid signatures, including changes in monoglyceride levels, associated with weight loss interventions. mdpi.com This approach has the potential to uncover novel biomarkers for various metabolic conditions. As these technologies continue to advance, they will undoubtedly provide a more holistic understanding of the complex networks in which monoglycerides participate.

Translation of Monoglyceride Research to Biotechnological and Biomedical Applications

The ultimate goal of fundamental monoglyceride research is its translation into practical applications that benefit human health and industry. The unique physicochemical properties of monoglycerides make them versatile for a range of biotechnological and biomedical uses.

In the pharmaceutical industry, monoglycerides are being extensively investigated as components of drug delivery systems. proquest.comnih.gov Their amphiphilic nature allows them to form various liquid crystalline structures that can encapsulate and provide sustained release of both hydrophilic and hydrophobic drugs. proquest.comscilit.com Monoglyceride-based materials are attractive alternatives to polymers for controlled drug release due to their biocompatibility and biodegradability. proquest.com They are being explored for oral, topical, and injectable drug formulations to improve the solubility and absorption of active pharmaceutical ingredients. proquest.comelchemy.com

Nanotechnology is another area where monoglycerides are showing great promise. Lipid nanoparticle technologies are being developed to deliver biologically active fatty acids and monoglycerides for therapeutic purposes, including the treatment of infectious diseases and cancer. tandfonline.comnih.gov These nanoparticle platforms can enhance the delivery and efficacy of these lipophilic compounds. nih.gov

In the food industry, monoglycerides are widely used as emulsifiers to improve the texture, stability, and shelf life of various products. cnchemsino.comulprospector.com There is growing interest in using monoglyceride-structured emulsions and oleogels as novel carriers for lipophilic nutrients, enhancing their stability and bioavailability. nih.gov

Q & A

Q. How are monoglycerides quantitatively analyzed in experimental settings?

Methodological Answer: Monoglycerides are typically quantified using High-Performance Liquid Chromatography (HPLC) with a refractive index detector. System suitability tests ensure column efficiency, resolution, and precision. For example, triglycerides, diglycerides, and monoglycerides are separated using a reversed-phase column, with relative retention times of 0.77, 0.81, and 0.86, respectively. The percentage of monoglycerides is calculated using the formula:

Result=(rUrT)×100\text{Result} = \left(\frac{r_U}{r_T}\right) \times 100

where rUr_U is the monoglycerides peak response and rTr_T is the sum of all glyceride peaks. Acceptance criteria often require ≥90% monoglyceride content .

Q. What are the standard methods for characterizing synthetic monoglycerides?

Methodological Answer: Characterization involves elemental analysis , melting point determination , and acid value measurement . For new compounds, identity and purity must be confirmed via nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). Known compounds require cross-referencing with literature data. Detailed protocols, including solvent selection and reaction conditions, should be documented to ensure reproducibility .

Q. How to ensure reproducibility in monoglyceride synthesis?

Methodological Answer: Reproducibility hinges on precise documentation of catalyst concentration , temperature , and reaction duration . For example, potassium glyceroxide (1.5% concentration) at 140°C for 90 minutes yields monoglycerides with optimal emulsifying properties. Experimental sections must include exact reagent quantities, purification steps, and statistical validation of results (e.g., relative standard deviation ≤2%) .

Advanced Research Questions

Q. How to design experiments to optimize monoglyceride synthesis via glycerolysis?

Methodological Answer: Use Design of Experiments (DOE) to evaluate variables like catalyst type, glycerol concentration, and temperature. For instance, a study optimized emulsification efficiency (96.8% stability) by testing potassium glyceroxide at 1.5% concentration and 140°C. Key steps:

  • Independent variables : Catalyst concentration (0.5–2.0%), temperature (120–160°C).
  • Dependent variables : Emulsion stability, acid value, melting point.
  • Validation : ANOVA to identify significant factors and interaction effects .

Table 1 : Optimal Conditions for Glycerolysis

VariableOptimal Value
Catalyst concentration1.5%
Temperature140°C
Reaction duration90 minutes
Glycerol concentration50%

Q. How to resolve contradictions in emulsification efficiency data across studies?

Methodological Answer: Contradictions often arise from variations in raw material purity or analytical methods . To address this:

  • Cross-validate using multiple techniques (e.g., HPLC vs. gas chromatography).
  • Standardize emulsion stability tests (e.g., "water-sunflower oil" systems with 0.1% monoglyceride concentration).
  • Conduct meta-analyses to reconcile discrepancies in published datasets, focusing on catalyst efficacy and fatty acid chain lengths .

Q. What statistical methods are appropriate for analyzing variables affecting monoglyceride functionality?

Methodological Answer: Multivariate regression and principal component analysis (PCA) are ideal for correlating synthesis parameters (e.g., temperature, catalyst) with functional outcomes (e.g., emulsification, thermal stability). For example, PCA can reduce dimensionality in datasets linking fatty acid chain length to monoglyceride melting points. Reporting confidence intervals and p-values ensures robustness .

Q. What advanced techniques assess monoglyceride interactions in lipid bilayers?

Methodological Answer: Small-angle X-ray scattering (SAXS) and molecular dynamics (MD) simulations are used to study monoglyceride self-assembly. SAXS provides nanoscale structural data, while MD simulations predict interaction energetics. For instance, MD can model how monoglycerides with C18 chains integrate into phospholipid membranes, quantifying hydrogen bonding and hydrophobic effects .

Guidelines for Methodological Rigor

  • Data Validation : Always include control experiments (e.g., blank reactions without catalysts) and triplicate measurements.
  • Ethical Reporting : Disclose conflicts of interest and funding sources, adhering to journal guidelines like those from the Beilstein-Institut .
  • Literature Integration : Cite recent studies (≤3 years) to contextualize findings, avoiding over-reliance on non-peer-reviewed sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Batilol
Reactant of Route 2
Reactant of Route 2
Batilol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.